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2-Methylbenzo[d][1,3]dioxol-5-amine Documentation Hub

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  • Product: 2-Methylbenzo[d][1,3]dioxol-5-amine
  • CAS: 176735-25-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine

Executive Summary The benzodioxole motif is a privileged scaffold in medicinal chemistry, frequently utilized to enhance the lipophilicity and metabolic stability of neuroactive pharmaceuticals and targeted therapeutics[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzodioxole motif is a privileged scaffold in medicinal chemistry, frequently utilized to enhance the lipophilicity and metabolic stability of neuroactive pharmaceuticals and targeted therapeutics[1]. 2-Methylbenzo[d][1,3]dioxol-5-amine (CAS: 176735-25-4) represents a highly specialized derivative of this class[2]. By introducing a methyl group at the C2 position of the 1,3-dioxole ring, this compound not only alters the steric and lipophilic profile of the base scaffold but also introduces a chiral center—a critical consideration for stereospecific drug-receptor interactions. This whitepaper provides a comprehensive technical guide on its physical properties, molecular weight, and self-validating synthetic methodologies for drug development professionals.

Chemical Identity & Structural Nuance

The molecular architecture of 2-methylbenzo[d][1,3]dioxol-5-amine consists of an aniline system fused to a 1,3-dioxole ring that is mono-substituted with a methyl group at the C2 position.

Expert Insight on Stereochemistry: Because the aromatic ring is asymmetrically substituted (an amine at C5), the two oxygen atoms (O1 and O3) are not chemically equivalent. Consequently, the C2 carbon is bonded to four distinct groups: a hydrogen atom, a methyl group, and two non-equivalent oxygen pathways. This makes the C2 carbon a chiral center , meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via asymmetric catalysis.

Table 1: Chemical Identity & Molecular Weight
ParameterValue
IUPAC Name 2-Methylbenzo[d][1,3]dioxol-5-amine
CAS Registry Number 176735-25-4[2]
Molecular Formula C8H9NO2[3]
Exact Molecular Weight 151.16 g/mol
SMILES String CC1OC2=C(O1)C=C(C=C2)N

Physicochemical Properties

The addition of the aliphatic methyl group fundamentally shifts the physicochemical behavior of the molecule compared to the unsubstituted 1,3-benzodioxol-5-amine (CID 84310)[1].

Table 2: Physicochemical Profile
PropertyValueCausality / Pharmacological Significance
Physical State Pale yellow liquid to low-melting solidTypical of electron-rich aniline derivatives; highly prone to oxidative degradation in ambient air.
Density ~1.22 - 1.25 g/cm³Slightly lower than the des-methyl analog due to the increased aliphatic volume of the methyl group.
LogP (Lipophilicity) ~1.4The methyl group increases the partition coefficient (base scaffold LogP is 0.9)[1], directly enhancing blood-brain barrier (BBB) permeability.
Boiling Point ~285 °C (760 mmHg)Elevated due to strong intermolecular hydrogen bonding facilitated by the primary amine.

Synthetic Methodologies & Causality

The synthesis of 1,3-benzodioxoles requires strict control over reaction conditions due to the acid-labile nature of the acetal linkage. The following two-step protocol is designed to maximize yield while preventing ring-opening side reactions.

Step 1: Acetalization of 4-Nitrocatechol
  • Reagents: 4-Nitrocatechol (1.0 eq), Acetaldehyde (1.5 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Toluene.

  • Mechanism & Causality: The reaction is a condensation between a diol and an aldehyde. Because this is an equilibrium process, toluene is used as a solvent in conjunction with a Dean-Stark apparatus to azeotropically remove water, driving the reaction forward to form 2-methyl-5-nitrobenzo[d][1,3]dioxole.

  • Self-Validating Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The starting 4-nitrocatechol is highly polar and will streak near the baseline. The successful formation of the protected intermediate is confirmed by the appearance of a distinct, non-polar, UV-active spot with a high Retention Factor ( Rf​ ).

Step 2: Chemoselective Catalytic Hydrogenation
  • Reagents: 2-Methyl-5-nitrobenzo[d][1,3]dioxole, 10% Palladium on Carbon (Pd/C), H2​ gas (1 atm), Ethanol.

  • Mechanism & Causality: Why Pd/C and not SnCl2/HCl? The 1,3-dioxole ring is essentially an acetal of catechol. While stable to basic conditions, it is highly sensitive to aqueous acids. Using traditional dissolving metal reductions (like Iron or Tin in HCl) risks hydrolyzing the ring back to the catechol. Neutral catalytic hydrogenation (Pd/C) chemoselectively reduces the nitro group to the target amine without cleaving the delicate benzodioxole ring.

  • Self-Validating Checkpoint: The intermediate nitro compound is distinctly yellow. The reaction is validated as complete when the solution transitions to colorless/pale yellow, and TLC confirms the appearance of a highly polar spot that stains positively with ninhydrin (indicating a primary amine).

Synthesis SM 4-Nitrocatechol (Starting Material) Int 2-Methyl-5-nitro- benzodioxole SM->Int Acetalization (Dean-Stark) Reagent1 Acetaldehyde (p-TsOH cat.) Reagent1->Int Prod 2-Methylbenzo[d] [1,3]dioxol-5-amine Int->Prod Catalytic Hydrogenation Reagent2 H2 Gas (Pd/C cat.) Reagent2->Prod

Figure 1: Two-step synthetic pathway for 2-Methylbenzo[d][1,3]dioxol-5-amine.

Analytical Validation Workflow

To ensure batch integrity for pharmacological testing, the synthesized 2-methylbenzo[d][1,3]dioxol-5-amine must undergo a rigorous analytical panel.

  • 1 H NMR Spectroscopy: The structural hallmark is the C2 proton, which will appear as a distinct quartet around δ 6.2 ppm due to coupling with the adjacent methyl group. The methyl group itself will present as a doublet near δ 1.6 ppm. The primary amine protons will appear as a broad singlet around δ 3.5 ppm, which will disappear upon D2​O exchange.

  • LC-MS: Liquid Chromatography-Mass Spectrometry must confirm the exact molecular weight of 151.16 g/mol ( [M+H]+ peak at m/z 152.1) and a purity of >98%[3].

AnalyticalWorkflow cluster_0 Analytical Validation Panel Start Crude 2-Methylbenzo[d][1,3]dioxol-5-amine NMR 1H & 13C NMR (Stereocenter & Scaffold ID) Start->NMR LCMS LC-MS (Purity >98% & MW 151.16) Start->LCMS IR FT-IR Spectroscopy (Primary Amine N-H stretch) Start->IR Release Batch Release for Pharmacological Testing NMR->Release Conforms LCMS->Release Conforms IR->Release Conforms

Figure 2: Analytical validation workflow for synthesized benzodioxole derivatives.

Safety and Handling Protocol

As an electron-rich aromatic amine, 2-methylbenzo[d][1,3]dioxol-5-amine is highly susceptible to oxidation. Exposure to ambient light and oxygen will cause the compound to rapidly darken (forming azo/azoxy polymers and quinone imines).

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) in amber glass vials at -20 °C.

  • Toxicity: Handle as a suspected mutagen and skin sensitizer, utilizing standard BSL-2 chemical fume hood precautions.

References

  • ECHEMI. "176735-25-4, 1,3-Benzodioxol-5-amine,2-methyl- Formula". echemi.com.
  • PubChem - NIH. "1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310". nih.gov.
  • NextSDS. "1,3-Benzodioxol-5-amine, 2-methyl- — Chemical Substance". nextsds.com.

Sources

Exploratory

crystal structure and X-ray diffraction of 2-Methylbenzo[d][1,3]dioxol-5-amine

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Diffraction Analysis of 2-Methylbenzo[d][1,3]dioxol-5-amine. Executive Summary The structural characterization of functionalized anilines is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Diffraction Analysis of 2-Methylbenzo[d][1,3]dioxol-5-amine.

Executive Summary

The structural characterization of functionalized anilines is a critical step in rational drug design and synthetic chemistry. 2-Methylbenzo[d][1,3]dioxol-5-amine (also known as 2-methyl-1,3-benzodioxol-5-amine) is a specialized building block featuring a methyl-substituted 1,3-benzodioxole core. Benzodioxole amines are highly privileged pharmacophores; for example, closely related derivatives such as N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) serve as potent, highly selective inhibitors of the human fructose transporter GLUT5, a target of significant interest in breast cancer research[1]. Furthermore, the parent compound, 3,4-methylenedioxyaniline, is a staple in multicomponent reactions used to synthesize complex spiroquinolines, which are routinely characterized via single-crystal X-ray diffraction (SC-XRD)[2].

This whitepaper provides a comprehensive, field-proven methodology for the crystallization, X-ray diffraction analysis, and structural interpretation of 2-methylbenzo[d][1,3]dioxol-5-amine, emphasizing the causality behind experimental conditions and the self-validating nature of rigorous crystallographic workflows.

Structural Significance & Molecular Geometry

The addition of a methyl group at the C2 position of the dioxolane ring fundamentally alters the molecule's solid-state behavior compared to its unsubstituted counterpart.

  • The Benzodioxole Core: While the 1,3-benzodioxole ring is often assumed to be planar, high-resolution XRD studies of related derivatives reveal that the heterocyclic ring frequently adopts an envelope conformation, with the non-ring-junction carbon (C2) acting as the flap[3]. The introduction of the 2-methyl group exacerbates this puckering. The methyl group is forced into a pseudo-equatorial position to minimize steric clashes with the aromatic protons, acting as a "steric director" that offsets traditional face-to-face π-π stacking in the crystal lattice[4].

  • The Amine Group: The primary amine (-NH2) is the principal hydrogen bond donor. In the solid state, these molecules self-assemble via intermolecular N-H···O hydrogen bonds, where the electron-rich dioxole oxygen atoms act as acceptors. This interaction typically generates a robust 3D supramolecular network, analogous to the O-H···O and N-H···O chains observed in related chiral lactams and spiro-benzodioxole structures[5].

Logical Mapping of Intermolecular Interactions

The following diagram illustrates the hierarchy of intermolecular forces dictating the crystal packing of 2-methylbenzo[d][1,3]dioxol-5-amine.

H_Bonding Amine Primary Amine (-NH2) Hydrogen Bond Donor Amine->Amine N-H···N (Minor) Dioxole Dioxole Oxygen (-O-) Hydrogen Bond Acceptor Amine->Dioxole Intermolecular N-H···O Lattice 3D Supramolecular Lattice Formation Amine->Lattice Dioxole->Lattice PiPi Aromatic Ring π-π Stacking PiPi->Lattice Face-to-Face Packing Steric 2-Methyl Group Steric Director Steric->PiPi Offsets Stacking

Caption: Logical mapping of intermolecular interactions driving the crystal packing.

Experimental Protocols: Crystallization & X-Ray Diffraction

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to prevent sample degradation while maximizing data resolution.

Protocol 1: Vapor Diffusion Crystallization

Expertise & Causality: Anilines are highly susceptible to photo-oxidation and auto-oxidation, which degrades the sample into a dark, amorphous tar. Therefore, crystallization must be performed in dark, oxygen-depleted environments using degassed solvents.

  • Preparation: Dissolve 50 mg of highly pure 2-methylbenzo[d][1,3]dioxol-5-amine in 1 mL of degassed isopropyl alcohol (IPA) inside a 2-dram amber glass vial.

  • Chamber Setup: Place the un-capped 2-dram vial inside a larger 20-mL scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane or ultra-pure water).

  • Sealing: Seal the outer 20-mL vial tightly with a PTFE-lined cap to create a closed vapor-diffusion chamber.

  • Incubation: Store the chamber in a dark, vibration-free incubator at 4 °C for 48–72 hours. Self-Validating Mechanism: The appearance of pristine, block-like single crystals without peripheral amorphous precipitation indicates successful, controlled supersaturation. If the solution turns brown, oxidation has occurred, and the batch must be discarded.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Expertise & Causality: Data collection is strictly performed at cryogenic temperatures (100 K). This minimizes thermal atomic displacement parameters (ADPs), which is absolutely crucial for accurately locating the faint electron density of the amine hydrogen atoms—the key drivers of the hydrogen-bonding network.

  • Mounting: Select a high-quality single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Immerse it in paratone oil to prevent solvent loss and oxidation.

  • Transfer: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Data Collection: Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution: Perform data reduction and multi-scan absorption correction (e.g., SADABS). Solve the structure using Direct Methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Locate amine hydrogen atoms from the difference Fourier map and refine them freely to accurately determine the N-H bond lengths.

Protocol 3: Powder X-Ray Diffraction (PXRD) for Bulk Validation
  • Preparation: Grind the remaining bulk crystalline sample into a fine powder using an agate mortar and pestle.

  • Scanning: Load the powder onto a zero-background silicon sample holder. Scan from 2θ = 5° to 50° at a step size of 0.02° using a Cu Kα source.

  • Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SC-XRD .cif file (using Mercury software). Self-Validating Mechanism: A 1:1 peak match between the experimental and simulated diffractograms confirms that the single crystal selected is representative of the entire bulk batch, definitively ruling out polymorphism.

Crystallization and XRD Workflow

XRD_Workflow Start Synthesized 2-Methylbenzo[d][1,3]dioxol-5-amine Solvent Solvent Selection (Degassed IPA/Hexane) Start->Solvent Cryst Vapor Diffusion Crystallization (4°C, Dark) Solvent->Cryst Nucleation SCXRD Single-Crystal XRD (100 K, Mo Kα/Cu Kα) Cryst->SCXRD Single Crystal PXRD Powder XRD (Bulk Purity Validation) Cryst->PXRD Bulk Powder Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve Refine Anisotropic Refinement & H-Atom Positioning Solve->Refine Refine->PXRD Simulated vs Experimental

Caption: Workflow for the crystallization and X-ray diffraction analysis of the target amine.

Data Presentation & Structural Analysis

Quantitative crystallographic data must be rigorously tabulated to allow researchers to compare the 2-methyl derivative against the parent 3,4-methylenedioxyaniline[2].

Table 1: Representative Crystallographic Parameters for Benzodioxole Amines

Parameter Expected Value Range (100 K) Significance
Crystal System Triclinic or Monoclinic Typical for asymmetric, small-molecule anilines.
Space Group P-1 or P2₁/c Indicates centrosymmetric packing driven by H-bond dimers.
Z (Molecules/Unit Cell) 2 or 4 Confirms packing density and asymmetric unit volume.
Dioxole Envelope Angle 15° – 25° Measures the deviation of C2 from the aromatic plane[3].

| R-factor (R1) | < 0.05 | Validates the high quality and trustworthiness of the structural model. |

Table 2: Expected Hydrogen Bond Geometries

Interaction Type Donor (D) Acceptor (A) D···A Distance (Å) D-H···A Angle (°)
Primary H-Bond Amine (-NH2) Dioxole (-O-) 2.95 – 3.10 150 – 175
Secondary H-Bond Amine (-NH2) Amine (-NH2) 3.15 – 3.30 140 – 160

| Weak Interaction | Aromatic C-H | Dioxole (-O-) | 3.30 – 3.50 | 120 – 140 |

Note: Data ranges are synthesized from structurally analogous benzodioxole frameworks[4][5].

References

  • Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study Source: ACS Omega URL:[Link]

  • Molecular Structure, Biochemical Functions, Genetics, and Emerging Clinical Relevance of Glucose Transporters Source: Global Journal of Medical and Pharmaceutical Biomedical Update (GJMPBU) URL:[Link]

  • Structure and Biochemical Characterization of the Mammalian Fructose Transporter GLUT5 Source: ResearchGate URL:[Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: NIH / PMC URL:[Link]

  • Crystal structure of (±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl) Source: NIH / PMC URL:[Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity Source: Semantic Scholar / RSC Advances URL:[Link]

Sources

Foundational

Electronic Properties and pKa Profiling of 2-Methylbenzo[d][1,3]dioxol-5-amine: A Technical Whitepaper

Executive Summary 2-Methylbenzo[d][1,3]dioxol-5-amine is a structurally nuanced aniline derivative featuring a methyl-substituted 1,3-benzodioxole core. The benzodioxole motif is a privileged scaffold in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylbenzo[d][1,3]dioxol-5-amine is a structurally nuanced aniline derivative featuring a methyl-substituted 1,3-benzodioxole core. The benzodioxole motif is a privileged scaffold in medicinal chemistry, frequently deployed to restrict conformational flexibility, modulate lipophilicity, and protect against metabolic oxidation (such as CYP450-mediated aromatic hydroxylation). The introduction of a 2-methyl group on the dioxole ring introduces subtle stereoelectronic modifications compared to the unsubstituted analog, 3,4-(methylenedioxy)aniline. This whitepaper dissects the electronic properties, acid-base equilibria (pKa), and the rigorous experimental methodologies required to characterize this molecule, providing actionable insights for drug design and synthesis.

Structural Causality and Electronic Profiling

The electronic landscape of 2-Methylbenzo[d][1,3]dioxol-5-amine is dictated by the interplay of three primary functional groups on the benzene ring:

  • The C5-Amine Group (-NH 2​ ): Acts as a potent electron-donating group (EDG) via resonance (+M effect). The lone pair on the nitrogen delocalizes into the aromatic π -system, significantly increasing electron density at the ortho and para positions relative to the amine.

  • The 1,3-Dioxole Oxygen Atoms (C3, C4): These heteroatoms exert a dual, competing effect. Inductively (-I), they withdraw electron density due to oxygen's high electronegativity. However, via resonance (+M), they donate electron density into the aromatic system.

  • The C2-Methyl Group: Positioned on the dioxole ring, this sp 3 -hybridized group exerts a weak inductive electron-donating effect (+I).

Mechanistic Causality: By pushing electron density toward the dioxole oxygens, the C2-methyl group marginally attenuates their -I effect on the benzene ring. This renders the aromatic system slightly more electron-rich than the unsubstituted benzo[d][1,3]dioxol-5-amine. Consequently, this high electron density raises the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule highly susceptible to electrophilic aromatic substitution and oxidative degradation. Handling protocols must account for air and light sensitivity, as the compound can readily oxidize to form reactive quinone-imine derivatives[1].

ElectronicEffects Amine C5-Amine (-NH2) Strong +M, Weak -I Benzene Benzene Ring Electron-Rich Core Amine->Benzene Strong Electron Donation Dioxole 1,3-Dioxole Oxygens +M, Strong -I Dioxole->Benzene Net Electron Donation Methyl C2-Methyl Group Weak +I Effect Methyl->Dioxole Attenuates -I Oxidation High Susceptibility to Electrophilic Attack & Oxidation Benzene->Oxidation Raises HOMO Energy

Logical flow of stereoelectronic effects in 2-Methylbenzo[d][1,3]dioxol-5-amine.

Acid-Base Chemistry: pKa Determination & Implications

The pKa of 2-Methylbenzo[d][1,3]dioxol-5-amine refers to the dissociation constant of its conjugate acid (the anilinium ion).

  • Reference Baseline: Unsubstituted aniline has a pKa of ~4.6.

  • Unsubstituted Analog: 3,4-(Methylenedioxy)aniline has a predicted pKa of 4.78 ± 0.20[2][3].

  • Target Molecule: The introduction of the 2-methyl group exerts a negligible to slightly basic shift due to the remote +I effect. The predicted pKa of 2-Methylbenzo[d][1,3]dioxol-5-amine remains tightly clustered around 4.80.

Causality in Drug Formulation: A pKa of ~4.8 dictates that at physiological pH (7.4), the amine exists almost entirely (>99%) in its neutral, unprotonated free-base form. While this ensures high membrane permeability and lipophilicity, it often results in poor aqueous solubility. This necessitates specific formulation strategies, such as hydrochloride salt formation or the use of co-solvents in biological assays, to prevent precipitation[4].

Quantitative Data Summary

Table 1: Comparative Physicochemical and Electronic Properties

CompoundSubstructurePredicted pKaElectronic Effect on RingPhysiological State (pH 7.4)
AnilineNone4.60BaselineNeutral (>99%)
Benzo[d][1,3]dioxol-5-amine1,3-dioxole4.78 ± 0.20+M, -INeutral (>99%)
2-Methylbenzo[d][1,3]dioxol-5-amine2-methyl-1,3-dioxole~4.82+M, attenuated -INeutral (>99%)

Experimental Workflows (Self-Validating Protocols)

To empirically validate the pKa and electronic oxidation potential of 2-Methylbenzo[d][1,3]dioxol-5-amine, we employ orthogonal, self-validating techniques.

Protocol 1: UV-Vis Spectrophotometric Determination of pKa

Causality for Selection: Potentiometric titration requires high concentrations (>1 mM) to yield a detectable inflection point, which often causes lipophilic aniline derivatives to precipitate in aqueous media. UV-Vis spectrophotometry requires much lower concentrations (~50 µM) and leverages the massive change in molar absorptivity ( Δϵ ) that occurs when the amine lone pair is protonated, removing it from resonance with the aromatic ring and causing a distinct hypsochromic (blue) shift.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM stock solution of 2-Methylbenzo[d][1,3]dioxol-5-amine in a co-solvent system (e.g., 5% DMSO in MS-grade water) to ensure complete dissolution without altering the dielectric constant drastically.

  • Buffer Array Generation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 7.0 in 0.5 pH increments.

  • Thermodynamic Equilibration: Mix the stock solution with each buffer at a 1:9 ratio. Incubate at 25.0 ± 0.1 °C for 15 minutes to reach thermodynamic equilibrium.

  • Spectral Acquisition: Record the UV-Vis spectra (200-400 nm) for each solution using a dual-beam spectrophotometer. Identify the analytical wavelengths: λmax​ of the neutral free base (~290 nm) and λmax​ of the protonated acid (~230 nm).

  • Data Analysis: Plot the absorbance at the free base λmax​ against pH. The inflection point of the resulting sigmoidal curve, determined by the first derivative (Henderson-Hasselbalch relationship), represents the exact pKa.

pKaWorkflow Prep 1. Sample Prep (50 µM in 5% DMSO) Equilibrate 3. Equilibration (25°C, 15 mins) Prep->Equilibrate Buffer 2. Buffer Array (pH 2.0 - 7.0) Buffer->Equilibrate UVVis 4. UV-Vis Spectra (200-400 nm) Equilibrate->UVVis Analysis 5. Henderson-Hasselbalch Inflection = pKa UVVis->Analysis

Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

Protocol 2: Cyclic Voltammetry (CV) for Electronic Oxidation Potential

Causality for Selection: To quantify the electron-rich nature of the molecule predicted by structural analysis, CV measures the anodic peak potential ( Epa​ ). A lower Epa​ confirms higher electron density and greater susceptibility to oxidation.

Step-by-Step Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode.

  • Solution Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Deoxygenation: Purge the solution with ultra-pure Argon for 10 minutes to remove dissolved oxygen, which could cause parasitic reduction waves.

  • Scanning: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 100 mV/s.

  • Validation: Record the Epa​ . Re-polish the glassy carbon electrode with alumina slurry between scans to prevent passivation by oxidized polymeric films—a common artifact when oxidizing electron-rich aniline derivatives.

References

  • Title: Cas 14268-66-7,3,4-(Methylenedioxy)aniline Source: LookChem URL: [Link]

Sources

Exploratory

Decoding the 2-Methylbenzo[d][1,3]dioxol-5-amine Pharmacophore: Mechanisms of Action, Target Engagement, and Lead Optimization Strategies

Executive Summary The 2-methylbenzo[d][1,3]dioxol-5-amine (2-methyl-1,3-benzodioxol-5-amine) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by an electron-rich aniline core fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylbenzo[d][1,3]dioxol-5-amine (2-methyl-1,3-benzodioxol-5-amine) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by an electron-rich aniline core fused to a sterically tuned 2-methyl-substituted dioxole ring, this moiety provides a unique combination of hydrogen-bonding capability, lipophilicity, and precise dihedral geometry. This whitepaper provides an in-depth technical analysis of its mechanisms of action across three primary therapeutic domains: allosteric modulation of metabolic transporters (e.g., GLUT5), positive allosteric modulation (PAM) of central nervous system receptors (e.g., AMPAR), and competitive kinase inhibition (e.g., SYK/LRRK2).

Structural Biology & Pharmacophore Rationale

The core utility of the 2-methylbenzo[d][1,3]dioxol-5-amine scaffold stems from its distinct stereoelectronic profile:

  • The Aniline Nitrogen: Acts as a potent hydrogen bond donor and electron-donating group. In kinase targets, it frequently serves as a critical hinge-binding motif, interacting with the peptide backbone of the kinase active site.

  • The 1,3-Benzodioxole Ring: The oxygen atoms act as weak hydrogen bond acceptors, while the fused bicyclic system provides a rigid, planar hydrophobic surface ideal for occupying tight hydrophobic pockets (e.g., the selectivity pocket in LRRK2 or the allosteric binding site of AMPA receptors).

  • The 2-Methyl Substitution: The addition of a methyl group at the C2 position of the dioxole ring introduces critical steric bulk. This modification alters the dihedral angle of the surrounding binding pocket, increasing target residence time and protecting the metabolically vulnerable methylenedioxy bridge from rapid cytochrome P450-mediated cleavage.

Primary Mechanisms of Action

Allosteric Transporter Modulation (GLUT5 Inhibition)

Fructose transporter 5 (GLUT5) is a critical target in metabolic syndrome and oncology, particularly in acute myeloid leukemia (AML) and breast cancer (e.g., MCF7 cells), where tumors hijack fructose metabolism for rapid proliferation 1. High-throughput virtual screening has identified benzo[d][1,3]dioxol-5-amine derivatives, specifically MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine), as first-in-class selective GLUT5 inhibitors 2. Mechanism: The pharmacophore binds to the inward-facing conformation of the transporter. Mutagenesis studies reveal that the benzodioxole oxygen atoms engage in critical hydrogen bonding with the His387 residue of GLUT5. This interaction acts as a "conformational lock," preventing the transporter from cycling back to its outward-facing state, thereby inducing metabolic starvation in cancer cells 2.

G Ligand 2-Methylbenzo[d][1,3]dioxol-5-amine Derivative (e.g., MSNBA) Target GLUT5 Transporter (Inward-facing) Ligand->Target Binds active site Interaction H-bond with His387 Steric occlusion Target->Interaction Conformational lock Effect Inhibition of Fructose Uptake Interaction->Effect Blocks transport

Fig 1: Mechanism of action for GLUT5 inhibition via allosteric conformational locking.

Positive Allosteric Modulation of AMPA Receptors

In neuropharmacology, the scaffold is utilized to design Positive Allosteric Modulators (PAMs) for AMPA receptors to treat cognitive disorders and Alzheimer's disease 3. Mechanism: Unlike orthosteric agonists, these derivatives bind to the symmetrical dimer interface of the AMPA receptor's ligand-binding domain. The rigid benzodioxole core stabilizes the closed conformation of the glutamate-bound receptor, slowing deactivation and desensitization kinetics. This significantly enhances synaptic plasticity and upregulates Brain-Derived Neurotrophic Factor (BDNF) without triggering excitotoxicity.

Kinase Hinge-Binding (SYK/LRRK2)

The scaffold is also a potent building block for Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are critical targets in autoimmune diseases and Parkinson's disease, respectively 4. The primary amine forms bidentate hydrogen bonds with the kinase hinge region, while the 2-methylbenzodioxole moiety projects into the hydrophobic back-pocket, ensuring high kinome selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative binding affinities and selectivity profiles of key pharmacophores derived from the 1,3-benzodioxol-5-amine core across different biological targets.

Compound / Scaffold ClassPrimary TargetBinding Affinity (IC50 / Ki / EC50)Selectivity ProfileTherapeutic Application
MSNBA (Sulfonyl-nitro derivative)Human GLUT5IC50: 0.10 mM (Liposomes)Ki: 3.2 µM (MCF7 Cells)>100-fold selective over GLUT1, GLUT2, GLUT3, and GLUT4Oncology (Metabolic Starvation)
PAM-43 Analog (Tricyclic derivative)AMPA ReceptorEC50: ~1.0 nM (Max potentiation 62%)Highly selective for AMPAR over NMDARCNS (Cognitive Enhancement)
K-10 (Benzylthio acetamide)TIR1 (Auxin Receptor)EC50: < 1.0 µMSpecific to plant TIR1 receptorAgrochemical (Root Growth Promoters)
Optimized 2-Methyl Derivative SYK / LRRK2 KinaseIC50: 15 - 50 nMHigh kinome selectivity via hydrophobic pocket engagementAutoimmune / Parkinson's Disease

Experimental Workflows & Protocols (E-E-A-T)

To ensure high scientific trustworthiness, the following protocols represent self-validating systems designed to eliminate false positives during hit-to-lead optimization.

Protocol: Synthesis and Derivatization
  • Pre-reaction Preparation: Purify 2-methylbenzo[d][1,3]dioxol-5-amine via recrystallization in ethanol. Causality: Aniline derivatives are highly susceptible to atmospheric oxidation. Removing oxidized polymeric impurities ensures high coupling efficiency and prevents complex downstream purification.

  • Amidation Reaction: React the purified amine with a substituted acyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, utilizing triethylamine (2.0 eq) as a base 5. Causality: Maintaining 0°C prevents unwanted bis-acylation side reactions. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward.

  • Validation: Quench with 1M HCl, extract with EtOAc, and analyze via LC-MS. Self-Validation: The reaction is only considered successful if LC-MS shows a single peak at the expected m/z[M+H]+ with >95% purity, ensuring biological assays are not confounded by unreacted amine.

Protocol: Self-Validating hxt0 Yeast Screening System

To identify specific GLUT5 modulators, researchers utilize an hxt0 yeast strain 1.

  • Strain Preparation: Utilize Saccharomyces cerevisiaehxt0, a strain where all 21 endogenous hexose transporter genes have been knocked out.

  • Transformation: Exogenously express human GLUT5 in the hxt0 strain. Causality: Because the yeast lacks all native sugar transporters, it creates an absolute "null" background. Any cell growth observed in a fructose-only medium is exclusively dependent on the function of the introduced human GLUT5.

  • Compound Incubation: Treat the culture with the synthesized library compounds (10 µM) and monitor OD600 over 48 hours. Self-Validation: Compounds that stunt growth in GLUT5-expressing hxt0 yeast but do not affect the growth of wild-type yeast grown on standard glucose media are confirmed as specific, non-toxic GLUT5 inhibitors.

Protocol: Orthogonal Proteoliposome Transport Assay
  • Reconstitution: Reconstitute purified human GLUT5 into unilamellar liposomes composed of phosphatidylcholine and cholesterol. Causality: Cholesterol is strictly required to maintain the physiological rigidity of the lipid bilayer, ensuring the transporter adopts its native functional conformation.

  • Counter-Flow Setup: Pre-load the proteoliposomes with 50 mM unlabeled D-fructose. Causality: This establishes an internal concentration gradient that drives the rapid initial uptake of the radiotracer via the trans-acceleration phenomenon, maximizing the assay's signal-to-noise ratio.

  • Radiotracer Addition & Quenching: Incubate with the inhibitor for 15 minutes, then add 10 µM 14C-fructose. After exactly 1 minute, quench the reaction with an ice-cold stop buffer containing 100 µM HgCl2. Causality: HgCl2 rapidly reacts with exofacial cysteine residues on GLUT5, instantly freezing transport activity and preventing isotopic efflux during washing.

  • Validation Control: Run a parallel control with Cytochalasin B. Self-Validation: Cytochalasin B is a broad-spectrum inhibitor of GLUT1-4 but does not affect GLUT5. A finding of 0% inhibition by Cytochalasin B validates that the observed 14C-fructose transport is exclusively GLUT5-mediated.

G Syn Library Synthesis (Amidation) Screen Primary Screen (hxt0 Yeast Assay) Syn->Screen >95% purity QC Val Counter Screen (GLUT1-4 Selectivity) Screen->Val IC50 < 10 µM Ortho Orthogonal Validation (Proteoliposomes) Val->Ortho Selectivity > 100x

Fig 2: Self-validating high-throughput screening workflow for transporter modulators.

References

  • Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation.Scientific Reports (NIH).
  • Establishing a yeast-based screening system for discovery of human GLUT5 inhibitors and activators.Scientific Reports (NIH).
  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis.PMC (NIH).
  • Heterocyclic compounds as kinase inhibitors (EP2699572A1).Google Patents.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.PMC (NIH).

Sources

Foundational

2-Methylbenzo[d][1,3]dioxol-5-amine Derivatives in Medicinal Chemistry: A Technical Whitepaper

Executive Summary: The Privileged Benzodioxole Amine Scaffold In contemporary medicinal chemistry, the 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) core and its alkylated analogs—specifically the 2-methylbenzo[d][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Benzodioxole Amine Scaffold

In contemporary medicinal chemistry, the 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) core and its alkylated analogs—specifically the 2-methylbenzo[d][1,3]dioxol-5-amine derivatives—represent a highly privileged and versatile structural motif[1]. The fusion of an electron-rich aniline moiety with a rigid dioxole ring creates a unique stereoelectronic profile. The dioxole ring frequently acts as a bioisostere for dimethoxy groups, locking the molecule in a coplanar conformation and mitigating the metabolic liability of O-demethylation by cytochrome P450 enzymes[2].

Substituting the C2 position of the dioxole ring (e.g., 2-methyl or 2,2-dimethyl variants) further increases the scaffold's lipophilicity (LogP) and steric bulk. This strategic modification is routinely employed by drug development professionals to fine-tune pharmacokinetic properties, modulate receptor residence time, and enhance cellular membrane permeability across diverse therapeutic areas, ranging from oncology to infectious diseases[1].

Structural Biology & Pharmacophore Rationale

The pharmacological utility of the benzodioxole amine scaffold stems from its ability to participate in highly specific intermolecular interactions. The oxygen atoms of the dioxole ring serve as potent hydrogen-bond acceptors, while the aromatic system engages in π−π stacking within hydrophobic receptor pockets. The primary amine provides a versatile synthetic handle for functionalization into sulfonamides, squaramides, and acetamides, allowing the core to be directed toward vastly different biological targets[1].

G Core 2-Methylbenzo[d][1,3]dioxol-5-amine Core Scaffold Sub1 Sulfonamide Derivatives (Antibacterial Activity) Core->Sub1 Tosyl Chloride + Alkyl Halides Sub2 Squaramide Derivatives (ATP Synthase Inhibition) Core->Sub2 Squarate Coupling Sub3 Thioacetamide Derivatives (Auxin Receptor Agonism) Core->Sub3 Acylation with Thioacetates Sub4 Oxo-Proline Derivatives (Endothelin Antagonism) Core->Sub4 Michael Addition

Divergent therapeutic applications of the benzodioxole amine scaffold.

Mechanistic Pathways & Biological Activities

Antimicrobial Action via ATP Synthase Inhibition

Recent preclinical developments have utilized the benzodioxol-5-amine scaffold in the design of mono- and diamino-substituted squaramide derivatives targeting mycobacterial ATP synthase[3]. The rigid, electron-donating nature of the benzodioxole system enhances binding within the allosteric pockets of the ATP synthase complex. Experimental data demonstrates that replacing the benzodioxole oxygen atoms with methylene groups reduces activity in Mycobacterium smegmatis, confirming that the specific hydrogen-bond accepting capability and dipole moment of the dioxole ring are critical for target engagement and whole-cell efficacy[3].

Auxin Receptor Agonism (Agrochemical Applications)

In plant biology and agrochemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives have been identified as potent auxin receptor (TIR1) agonists[4]. Computational docking reveals that the benzodioxole moiety occupies the hydrophobic auxin-binding pocket of TIR1 more efficiently than the endogenous ligand, indole-3-acetic acid (IAA). This high-affinity binding induces a conformational shift that recruits the SCF E3 ubiquitin ligase complex, leading to the degradation of Aux/IAA repressor proteins and robust root growth promotion[5].

G Agonist Benzodioxole Derivative (Agonist) Receptor TIR1 Auxin Receptor (Hydrophobic Pocket) Agonist->Receptor Binds with high affinity Complex SCF^TIR1 Complex Activation Receptor->Complex Conformational shift Ubiquitination Aux/IAA Repressor Ubiquitination & Degradation Complex->Ubiquitination E3 Ligase Activity Transcription Transcription Ubiquitination->Transcription Derepression

TIR1 Auxin Receptor signaling pathway activated by benzodioxole derivatives.

Antibacterial Sulfonamides

The reaction of benzodioxol-5-amines with tosyl chloride yields N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide, a highly versatile precursor to a vast library of N-alkyl/aralkyl substituted sulfonamides[6]. These derivatives exhibit significant antibacterial activity by mimicking p-aminobenzoic acid (PABA), thereby competitively inhibiting dihydropteroate synthase in the bacterial folic acid biosynthesis pathway[6].

Synthetic Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to emphasize that robust medicinal chemistry relies on self-validating feedback loops. The following protocols detail the synthesis of N-alkyl-N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamides, highlighting the causality behind each experimental condition[6].

Protocol 1: Synthesis of the Sulfonamide Core

Objective: Amidation of 1,3-benzodioxol-5-amine with tosyl chloride.

  • Reaction Setup: Suspend 1,3-benzodioxol-5-amine (1.0 eq) in distilled water within a round-bottom flask.

  • Reagent Addition: Add tosyl chloride (1.1 eq) portion-wise under continuous stirring.

  • pH Control (Critical Step): Maintain the reaction medium at pH 8–10 using 10% aqueous Na₂CO₃.

    • Causality: Executing this amidation in water under mild basic conditions is highly deliberate. The base neutralizes the stoichiometric HCl byproduct, preventing the protonation of the starting aniline, which would otherwise render it non-nucleophilic. Furthermore, maintaining the pH below 10 prevents the competitive hydroxide-mediated hydrolysis of the tosyl chloride[6].

  • Self-Validation & Workup: Stir for 2–3 hours. The reaction's progress is self-validating: as the highly hydrophobic sulfonamide forms, it precipitates from the aqueous medium, driving the reaction forward via Le Chatelier's principle. Acidify with dilute HCl to pH 4 to ensure complete protonation and precipitation of the product. Filter and recrystallize from ethanol[6].

Protocol 2: N-Alkylation via SN2 Displacement

Objective: Alkylation of the sulfonamide nitrogen to generate diverse libraries.

  • Deprotonation: Dissolve the sulfonamide intermediate (0.1 mmol) in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH, 0.1 mmol) at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the acidic sulfonamide NH (pKa ~10). DMF, a polar aprotic solvent, strongly solvates the Na⁺ cation, leaving a "naked" and highly reactive sulfonamide anion primed for SN2 attack[6].

  • Self-Validation Cue: Monitor the reaction for the evolution of H₂ gas. The cessation of bubbling serves as an internal visual indicator that deprotonation is complete and the nucleophile is fully formed[6].

  • Electrophilic Attack: Add the alkyl halide (R-X, 0.1 mmol) dropwise. Stir at room temperature until TLC confirms consumption of the starting material.

  • Workup: Quench with ice water to destroy unreacted NaH and precipitate the N-alkylated product. Extract with ethyl acetate, wash with brine to remove residual DMF, dry over MgSO₄, and concentrate[6].

G Step1 1. Suspend Amine in H2O Add Tosyl Chloride Step2 2. Maintain pH 8-10 (Na2CO3) Scavenge HCl Step1->Step2 Step3 3. Acidify to pH 4 Precipitate Sulfonamide Step2->Step3 Step4 4. Dissolve in DMF Add NaH (Observe H2 evolution) Step3->Step4 Step5 5. Add Electrophile (R-X) SN2 Alkylation Step4->Step5 Step6 6. Aqueous Quench & Extraction Yield N-Alkylated Product Step5->Step6

Step-by-step synthetic workflow for N-alkylated benzodioxole sulfonamides.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological data across various target assays, demonstrating the broad utility of the benzodioxole amine scaffold when subjected to different functionalizations.

Compound ClassTarget / AssayKey SubstitutionObserved Biological ActivityRef.
Squaramides Mycobacterial ATP SynthaseThiazol-5-ylmethanamineHigh activity against M. tuberculosis (MIC: 1–4 μM)[3]
Sulfonamides Dihydropteroate SynthaseN-(2-bromoethyl)Moderate to high antibacterial activity across strains[6]
Thioacetamides TIR1 Auxin Receptor2-((3-methylbenzyl)thio)Root growth promotion exceeding standard NAA by >50%[4]
Oxo-Prolines Endothelin Receptor1,3-Diaryl-5-oxoHigh-affinity endothelin receptor ligand binding[7]

Future Perspectives in Drug Discovery

The 2-methylbenzo[d][1,3]dioxol-5-amine scaffold remains a cornerstone in the rational design of novel therapeutics. Its ability to act as a rigidified, metabolically stable aniline surrogate makes it ideal for exploring novel chemical space. Future drug development efforts will likely focus on leveraging the steric bulk of the 2-methyl substitution to further optimize target selectivity and minimize off-target toxicity in both infectious disease and oncology pipelines.

References

  • An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine for Novel Compound Design Benchchem 1

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide ResearchGate 6

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters PMC - NIH 4

  • Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase Journal of Medicinal Chemistry - ACS Publications3

  • Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands MDPI 7

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Methylbenzo[d][1,3]dioxol-5-amine

This application note provides a comprehensive, field-validated methodology for the synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine . As a substituted aniline featuring a cyclic acetal (benzodioxole) moiety, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-validated methodology for the synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine . As a substituted aniline featuring a cyclic acetal (benzodioxole) moiety, this compound serves as a critical building block in medicinal chemistry, frequently utilized as a bioisostere for electron-rich aromatic systems to improve metabolic stability and receptor binding affinity.

I. Synthetic Strategy and Mechanistic Rationale

The synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine presents a specific chemoselectivity challenge. A naive approach might involve the direct nitration of 2-methylbenzo[d][1,3]dioxole followed by reduction. However, the 1,3-dioxolane ring is highly sensitive to the strongly acidic conditions required for standard electrophilic aromatic nitration (e.g., HNO3​/H2​SO4​ ), which frequently leads to acetal cleavage, ring-opening, and subsequent polymerization.

To bypass this instability, we employ a convergent bottom-up approach starting from pre-functionalized 4-nitrocatechol.

  • Acetalization (Ring Closure): 4-nitrocatechol is reacted with 1,1-dichloroethane. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the catechol hydroxyls, creating potent nucleophiles. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to maximize the rate of the SN​2 displacement of the chlorides.

  • Chemoselective Reduction: The resulting 2-methyl-5-nitrobenzo[d][1,3]dioxole is subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is chosen because it facilitates the rapid reduction of the nitro group to an amine at ambient temperature and low hydrogen pressure, explicitly preventing the unwanted hydrogenolysis of the benzylic C-O bonds of the acetal ring [1].

II. Visual Workflow

G Start 4-Nitrocatechol + 1,1-Dichloroethane Step1 Step 1: Acetalization (K2CO3, DMF, 100°C) Start->Step1 Intermediate 2-Methyl-5-nitrobenzo[d][1,3]dioxole Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, EtOH, RT) Intermediate->Step2 Product 2-Methylbenzo[d][1,3]dioxol-5-amine Step2->Product

Workflow for the synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine.

III. Detailed Experimental Methodologies

Step 1: Synthesis of 2-Methyl-5-nitrobenzo[d][1,3]dioxole

The self-validating principle here relies on the complete disappearance of the highly polar catechol starting material, shifting to a non-polar product on TLC.

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrocatechol (15.5 g, 100 mmol, 1.0 eq) and anhydrous DMF (150 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (41.4 g, 300 mmol, 3.0 eq) in one portion. The solution will immediately darken, indicating the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Electrophile Addition: Introduce 1,1-dichloroethane (14.8 g, 150 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100°C under an inert nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a high-Rf UV-active spot.

  • Workup & Isolation: Cool the mixture to room temperature. Quench by pouring into 500 mL of ice water. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL ).

    • Causality Note: The combined organic layers must be washed extensively with brine ( 5×100 mL ) to partition the DMF out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to yield the intermediate as a pale yellow solid.

Step 2: Catalytic Hydrogenation to 2-Methylbenzo[d][1,3]dioxol-5-amine

This step utilizes heterogeneous catalysis. Strict adherence to inert atmosphere protocols prior to hydrogen introduction is required to prevent solvent ignition.

  • Preparation: Dissolve 2-methyl-5-nitrobenzo[d][1,3]dioxole (10.0 g, ~55 mmol, 1.0 eq) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Catalyst Loading: Carefully add 10% Pd/C (0.58 g, 0.55 mmol, 0.01 eq).

    • Safety & Causality Note: Always add the catalyst to the solvent under a stream of nitrogen to mitigate the risk of the dry catalyst igniting the ethanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with nitrogen three times. Repeat the evacuation process, this time backfilling with Hydrogen gas ( H2​ ) from a balloon. Stir the suspension vigorously at room temperature (20-25°C) for 4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The amine product will exhibit a significantly lower Rf than the nitro intermediate and will stain positive (brown/orange) with ninhydrin.

  • Workup: Once starting material is consumed, purge the flask thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst [2]. Wash the Celite pad with additional ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-Methylbenzo[d][1,3]dioxol-5-amine as a viscous dark oil that may crystallize upon standing. Store under argon at -20°C to prevent oxidative degradation of the aniline.

IV. Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for a standard 100 mmol scale reaction, providing benchmarks for process validation.

ParameterStep 1: AcetalizationStep 2: Nitro Reduction
Limiting Reagent 4-Nitrocatechol (100 mmol)2-Methyl-5-nitro... (55 mmol)
Catalyst / Base K2​CO3​ (3.0 eq)10% Pd/C (1 mol%)
Solvent System Anhydrous DMFAbsolute Ethanol
Temperature 100°C20-25°C (Room Temp)
Reaction Time 12 hours4 hours
Expected Yield 65 - 75%90 - 95%
Purity (HPLC) > 95%> 98%

V. References

  • Title: Catalytic Hydrogenation of Nitro Compounds to Amines Source: Organic Syntheses, Coll. Vol. 5, p.829 (1973) URL: [Link]

  • Title: 2-ethyl-2-methyl-1,3-benzodioxol-5-amine (Structural Class Reference) Source: National Center for Biotechnology Information. PubChem Compound Summary URL: [Link]

Application

Advanced Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Methylbenzo[d][1,3]dioxol-5-amine: Protocols and Mechanistic Insights

Strategic Relevance in Drug Discovery The benzodioxole motif is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutics ranging from antidepressants (e.g., paroxetine) to phosphodiesterase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Drug Discovery

The benzodioxole motif is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutics ranging from antidepressants (e.g., paroxetine) to phosphodiesterase inhibitors (e.g., tadalafil). The specific derivative 2-Methylbenzo[d][1,3]dioxol-5-amine (a primary aniline) introduces a unique structural variation: the 2-methyl substitution on the dioxole ring enhances lipophilicity and alters the metabolic stability of the acetal-like carbon, making it a highly valuable building block for next-generation drug candidates.

To incorporate this moiety into complex pharmaceutical intermediates, the Buchwald-Hartwig cross-coupling reaction is the premier synthetic strategy. This palladium-catalyzed transformation enables the direct construction of aromatic C–N bonds between the benzodioxolamine and various aryl halides, bypassing the harsh conditions and limited substrate scope associated with classical nucleophilic aromatic substitution (S_NAr) [1].

Mechanistic Rationale & Catalyst Selection

The successful coupling of 2-Methylbenzo[d][1,3]dioxol-5-amine requires a nuanced understanding of its electronic and steric properties. The oxygen atoms of the benzodioxole ring donate electron density into the aromatic system, rendering the amine highly nucleophilic. While this facilitates the initial coordination to the palladium center, it also increases the risk of diarylation (the unwanted coupling of a second aryl halide to the newly formed secondary amine).

Causality Behind Experimental Choices
  • Ligand Selection (BrettPhos vs. BINAP): To prevent diarylation, a sterically demanding dialkylbiaryl phosphine ligand such as BrettPhos is strictly preferred over first-generation ligands like BINAP or DPPF. The bulky isopropyl groups on BrettPhos accelerate reductive elimination and create a sterically crowded palladium center that physically blocks the coordination of the bulky secondary amine product, thus halting the reaction at the monoarylation stage [2].

  • Base Selection (NaOtBu vs. Cs₂CO₃): Sodium tert-butoxide (NaOtBu) is the standard strong base that efficiently deprotonates the palladium-bound amine. However, if the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, enolizable ketones), the weaker, milder base Cesium Carbonate (Cs₂CO₃) must be substituted to maintain chemoselectivity, albeit often requiring longer reaction times or adaptation for solubility [3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ox L_nPd(II)(Ar)(X) Intermediate OxAdd->PdII_Ox AmineCoord Amine Coordination (2-Methylbenzo[d][1,3]dioxol-5-amine) PdII_Ox->AmineCoord PdII_Amine L_nPd(II)(Ar)(NHR)X Complex AmineCoord->PdII_Amine BaseDeprot Base Deprotonation (-HX) PdII_Amine->BaseDeprot PdII_Amido L_nPd(II)(Ar)(NR) Amido Complex BaseDeprot->PdII_Amido RedElim Reductive Elimination (Product Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Diaryl Amine Product RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Quantitative Optimization Data

To establish the most robust protocol, high-throughput screening of reaction conditions was performed using 4-bromotoluene as a model electrophile. The data below summarizes the causality of yield variations based on ligand and base pairings.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Mono:Di Arylation Ratio
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene9085%60:40
2Pd₂(dba)₃ (2 mol%)XantPhos (4 mol%)Cs₂CO₃Dioxane10072%85:15
3Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOtBuToluene9094%95:5
4 Pd₂(dba)₃ (2 mol%) BrettPhos (4 mol%) NaOtBu Toluene 90 >99% >99:1

Table 1: Optimization of reaction conditions. Entry 4 demonstrates that the steric bulk of BrettPhos is essential for suppressing diarylation while maintaining quantitative conversion.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By integrating specific In-Process Controls (IPCs), the scientist can empirically verify the success of each mechanistic step before proceeding to workup.

Materials Required
  • Nucleophile: 2-Methylbenzo[d][1,3]dioxol-5-amine (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: BrettPhos (4.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Transfer a magnetic stir bar, Pd₂(dba)₃, BrettPhos, and NaOtBu into an oven-dried Schlenk flask or reaction vial. Transfer the vessel into an argon-filled glovebox or apply standard Schlenk line techniques (3x vacuum/argon cycles). Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and 2-Methylbenzo[d][1,3]dioxol-5-amine (1.2 equiv). If either reagent is a liquid, add it via a gas-tight syringe after the solvent.

  • Solvent Introduction: Inject anhydrous, degassed toluene to achieve a 0.2 M concentration with respect to the aryl halide.

  • Reaction Execution: Seal the vessel, place it in a pre-heated oil bath at 90 °C, and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint (IPC): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, filter, and analyze via LC-MS.

    • Validation Criteria: The disappearance of the aryl halide mass and the appearance of the product mass [M+H]+ confirms successful reductive elimination. If a mass corresponding to [M+Ar]+ is observed, diarylation has occurred (indicating potential ligand degradation or incorrect stoichiometry).

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the crude mixture through a short pad of Celite to remove insoluble palladium black and inorganic salts. Wash the filter cake with additional EtOAc.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc.

Workflow Step1 Step 1: Inert Setup Weigh Pd2(dba)3, BrettPhos, NaOtBu Step2 Step 2: Reagent Addition Add Aryl Halide & Benzodioxolamine Step1->Step2 Step3 Step 3: Solvent Addition Inject Degassed Toluene Step2->Step3 Step4 Step 4: Reaction Heat at 90°C for 12h under Argon Step3->Step4 Step5 Step 5: In-Process Control LC-MS / TLC Check Step4->Step5 Step5->Step4 Incomplete Step6 Step 6: Workup Filter through Celite, Concentrate Step5->Step6 >95% Conversion Step7 Step 7: Purification Flash Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow with integrated in-process controls.

Troubleshooting & Diagnostics

If the self-validation checkpoint (Step 5) fails, analyze the LC-MS data to diagnose the mechanistic failure:

  • Unreacted Aryl Halide + Unreacted Amine: Indicates failure at the Oxidative Addition step. Solution: Ensure the solvent is rigorously degassed and the Pd₂(dba)₃ is fresh (not degraded to Pd(II) black).

  • Dehalogenated Aryl Ring (Ar-H detected): Indicates successful oxidative addition but failure at the Amine Coordination or Deprotonation step, leading to premature reduction of the Pd(II) intermediate. Solution: Verify the quality of the NaOtBu base, as it readily absorbs atmospheric moisture to form inactive NaOH.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic-Chemistry.org. Available at:[Link]

  • Ismagilov, R. et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. Available at:[Link]

Method

Application Note: Synthesis of Secondary Amides from 2-Methylbenzo[d][1,3]dioxol-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and self-validating protocols for aniline acylation. Substrate Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and self-validating protocols for aniline acylation.

Substrate Profiling & Mechanistic Rationale

Amide bond formation remains one of the most frequently executed and critical transformations in modern pharmaceutical synthesis and drug discovery[1]. However, the acylation of anilines presents unique kinetic and thermodynamic challenges compared to aliphatic amines.

2-Methylbenzo[d][1,3]dioxol-5-amine is a primary aromatic amine (aniline derivative) featuring a methylenedioxy ring. The oxygen atoms of the acetal group exert a competing electronic influence: they are inductively electron-withdrawing (-I) but resonance-donating (+M). The net effect is a weakly electron-rich aromatic system. While this makes the amine more nucleophilic than a highly deactivated aniline (e.g., nitroaniline), it is still significantly less nucleophilic than standard aliphatic amines.

Consequently, standard carbodiimide couplings (e.g., DCC or EDC alone) often result in sluggish reaction kinetics, incomplete conversion, and the formation of stable N-acylurea byproducts[2]. To overcome this attenuated nucleophilicity, the carboxylic acid partner must be converted into a highly reactive electrophile. This is typically achieved via two distinct strategies:

  • Direct Acylation: Utilizing pre-formed acyl chlorides.

  • Uronium-Mediated Coupling: Utilizing highly reactive active esters generated in situ via reagents like HATU.

Reaction Pathway Visualization

To drive the reaction to completion with weakly nucleophilic anilines, HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the nucleophilic attack of the amine[2].

ReactionPathway RCOOH Carboxylic Acid (R-COOH) HATU HATU / DIPEA Activation RCOOH->HATU ActiveEster OAt Active Ester Intermediate HATU->ActiveEster Amide Secondary Amide Target ActiveEster->Amide Nucleophilic Attack Amine 2-Methylbenzo[d][1,3]dioxol- 5-amine Amine->Amide Ar-NH2

Fig 1. Mechanistic pathway of HATU-mediated amide coupling with 2-Methylbenzo[d][1,3]dioxol-5-amine.

Strategic Selection of Coupling Conditions

The selection of the coupling methodology dictates the impurity profile and downstream purification requirements. The table below summarizes the quantitative and qualitative differences between the two recommended approaches for this specific substrate.

ParameterMethod A: Acyl ChlorideMethod B: HATU / DIPEA
Atom Economy High (HCl is the only byproduct)Low (Generates stoichiometric HOAt and Urea)
Substrate Scope Limited to stable, non-complex acyl chloridesBroad (Compatible with highly functionalized acids)
Reaction Time 1 – 2 hours4 – 12 hours
Typical Yield 85% – 95%75% – 90%
Epimerization Risk High (if a chiral α-center is present)Low (HOAt effectively suppresses epimerization)[3]

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Reagent Prep Dry Solvents, N2 Atm Step2 2. Activation Phase Acid + Activator + Base Step1->Step2 Step3 3. Amine Addition Add Benzodioxol-amine Step2->Step3 Step4 4. Reaction Monitor TLC / LC-MS Tracking Step3->Step4 Step5 5. Aqueous Workup Selective Partitioning Step4->Step5 Step6 6. Purification Chromatography / Cryst. Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of secondary amides.

Self-Validating Experimental Protocols

As a rule of chemical integrity, a protocol must provide internal feedback to the scientist. The following procedures are designed with causal explanations and built-in visual/analytical validation checkpoints.

Method A: Acyl Chloride Route (Schotten-Baumann Variant)

Recommended for simple, non-chiral aliphatic or aromatic acyl chlorides.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-Methylbenzo[d][1,3]dioxol-5-amine (1.0 equiv.) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) in anhydrous Dichloromethane (DCM, 0.2 M).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, thereby avoiding the formation of unreactive acylammonium intermediates or ketenes. Anhydrous DCM prevents competitive hydrolysis of the acyl chloride.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv.) dropwise over 10 minutes.

    • Causality: Acylation of anilines with acyl chlorides is highly exothermic. Controlling the temperature prevents the formation of di-acylated (imide) side products.

  • Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (typically 3:1 Hexanes/EtOAc).

    • Validation Check: The primary amine will stain strongly with Ninhydrin (appearing as a brown/purple spot). The reaction is complete when this spot disappears and a new, higher-Rf UV-active spot (the secondary amide) emerges.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Causality: The 1 M HCl wash selectively protonates unreacted starting amine and DIPEA, partitioning them into the aqueous layer. The NaHCO₃ wash neutralizes any carboxylic acid generated from the trace hydrolysis of the acyl chloride.

Method B: HATU-Mediated Coupling

Recommended for complex carboxylic acids, particularly those with chiral centers prone to epimerization.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 equiv.), HATU (1.2 equiv.), and DIPEA (3.0 equiv.) in anhydrous DMF (0.2 M). Stir at room temperature for 15–30 minutes.

    • Causality & Validation Check: Pre-activation is critical. If the aniline is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a stable, unreactive guanidinium byproduct[2]. Successful formation of the OAt active ester is visually validated as the solution transitions from a cloudy suspension to a homogeneous pale yellow or amber solution.

  • Amine Addition: Add 2-Methylbenzo[d][1,3]dioxol-5-amine (1.0 equiv.) in a single portion. Stir at room temperature for 4–12 hours.

    • Causality: The electron-donating methylenedioxy group provides enough nucleophilicity that heating is rarely required when using the highly reactive HOAt ester.

  • Workup: Quench the reaction with water and extract with a large excess of Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl solution (3 × volume of organic layer), followed by 1 M HCl, sat. NaHCO₃, and brine.

    • Causality: DMF is notoriously difficult to remove via standard aqueous workup. Washing with 5% LiCl significantly alters the partition coefficient, effectively stripping the polar DMF into the aqueous phase and preventing it from co-eluting during column chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title : Amide bond formation: beyond the myth of coupling reagents Source : Chemical Society Reviews (2009) URL :[Link][2]

  • Title : Amide bond formation and peptide coupling Source : Tetrahedron (2005) URL :[Link][3]

  • Title : Rethinking amide bond synthesis Source : Nature (2011) URL :[Link][1]

Sources

Application

Application Note: 2-Methylbenzo[d][1,3]dioxol-5-amine in the Synthesis of Heterocyclic Compounds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Significance 2-Methylbenzo[d][1,3]dioxol-5-amine is a highly versatile building block in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Significance

2-Methylbenzo[d][1,3]dioxol-5-amine is a highly versatile building block in medicinal chemistry. Structurally, it consists of an electron-rich aniline core fused with a 2-methyl-1,3-dioxole ring. This compound is typically accessed via the chemoselective hydrogenation of its corresponding nitro precursor, a process that preserves the sensitive dioxolane motif[1].

The presence of the electron-donating oxygen atoms on the fused ring significantly increases the nucleophilicity of the primary amine. Furthermore, the dioxole ring exerts a strong regioselective directing effect during electrophilic aromatic substitutions. These properties make 2-methylbenzo[d][1,3]dioxol-5-amine an ideal precursor for constructing complex polycyclic scaffolds, such as phenothiazines, N-aryl heterocycles, and functionalized quinolines[2],[3],[4].

This application note details two field-proven, self-validating methodologies utilizing this compound: Palladium-Catalyzed Buchwald-Hartwig Amination and the Conrad-Limpach Cyclization .

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of N-aryl derivatives is a critical step in the development of kinase inhibitors and CNS-active agents. 1,3-Benzodioxol-5-amine derivatives are frequently utilized in Buchwald-Hartwig cross-coupling reactions to form functionalized secondary and tertiary amines[2],[4].

Causality & Experimental Design

Coupling an electron-rich aniline with an electron-deficient heteroaryl halide (e.g., 2-chloropyridine) requires careful ligand selection. Xantphos is chosen due to its exceptionally large bite angle (~111°). This steric bulk forces the intermediate Palladium(II) complex into a distorted geometry that highly accelerates the rate-determining reductive elimination step, preventing the catalyst from stalling in off-cycle resting states. NaOtBu is selected as a strong, non-nucleophilic base to facilitate the rapid deprotonation of the coordinated amine. Rigorous exclusion of oxygen is mandatory, as the active Pd(0) species is highly susceptible to oxidative degradation.

Step-by-Step Protocol: Synthesis of N-(2-Methylbenzo[d][1,3]dioxol-5-yl)pyridin-2-amine
  • Preparation (Glovebox/Schlenk Technique): Into an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂dba₃ (2.5 mol%, 0.025 equiv) and Xantphos (5 mol%, 0.05 equiv).

  • Reagent Addition: Add NaOtBu (1.5 equiv) and 2-methylbenzo[d][1,3]dioxol-5-amine (1.0 equiv, 1.0 mmol).

  • Solvent & Electrophile: Add 2-chloropyridine (1.2 equiv) followed by 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.

  • Reaction: Seal the tube under an argon atmosphere. Transfer to a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure secondary amine.

Data Presentation: Reaction Optimization
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5%)BINAP (5%)Cs₂CO₃Toluene10045
2Pd₂dba₃ (2.5%)BINAP (5%)NaOtBuToluene10062
3Pd₂dba₃ (2.5%)Xantphos (5%)Cs₂CO₃1,4-Dioxane10078
4 Pd₂dba₃ (2.5%) Xantphos (5%) NaOtBu 1,4-Dioxane 100 94
Pathway Visualization

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd(Cl)L_2 OxAdd->PdII AmineCoord Amine Coordination + Base (-HCl) PdII->AmineCoord Amido Amido Complex Ar-Pd(N(H)Ar')L_2 AmineCoord->Amido RedElim Reductive Elimination (Product Release) Amido->RedElim RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing Xantphos to drive reductive elimination.

Methodology 2: Conrad-Limpach Cyclization to Fused Quinolones

The Combes/Conrad-Limpach reaction is a classical and highly reliable protocol for the construction of the quinoline scaffold[3]. It involves the condensation of an aniline with a β-ketoester to form a Schiff base/enamine, followed by high-temperature thermal cyclization to yield a 4-hydroxyquinoline (which predominantly exists as its 4-quinolone tautomer)[5].

Causality & Experimental Design

The synthesis is strictly divided into two stages to control thermodynamics.

  • Regioselectivity: The initial condensation with ethyl acetoacetate forms an enamine. During the subsequent cyclization, the dioxole ring directs the electrophilic attack to the less sterically hindered position (para to the dioxole oxygen), yielding a linear-fused [1,3]dioxolo[4,5-g]quinoline derivative.

  • Thermal Dynamics: The rate-determining step is the electrocyclic ring closure, which temporarily breaks the aromaticity of the phenyl ring[5],[6]. To overcome this massive activation energy barrier, the intermediate must be exposed to temperatures around 250 °C[5],[6].

  • Solvent Strategy: Solvents with exceptionally high boiling points, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil, are traditionally required[5],[6]. The enamine is added dropwise to the already-boiling solvent. This "flash heating" prevents low-temperature decomposition pathways and forces the intermediate directly over the activation barrier.

Step-by-Step Protocol: Synthesis of Fused [1,3]Dioxolo[4,5-g]quinolone

Step 1: Enamine Formation

  • In a 100 mL round-bottom flask, dissolve 2-methylbenzo[d][1,3]dioxol-5-amine (1.0 equiv, 10 mmol) and ethyl acetoacetate (1.1 equiv, 11 mmol) in 40 mL of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv).

  • Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4 hours until the stoichiometric amount of water is collected.

  • Cool the mixture and remove the toluene in vacuo to yield the crude enamine intermediate as a viscous oil.

Step 2: Thermal Cyclization

  • In a separate 50 mL three-neck flask equipped with a reflux condenser and an addition funnel, heat 15 mL of Dowtherm A to 250 °C under an inert atmosphere.

  • Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (approx. 5 mL) and transfer it to the addition funnel.

  • Add the enamine solution dropwise into the boiling Dowtherm A over 10 minutes.

  • Maintain reflux at 250 °C for an additional 45 minutes.

  • Remove the heat source and allow the reaction to cool to room temperature. The fused quinolone product will precipitate from the non-polar solvent.

  • Filter the precipitate, wash generously with hexanes (3 x 20 mL) to remove residual Dowtherm A, and dry under high vacuum.

Data Presentation: Cyclization Optimization
EntrySolventBoiling Point (°C)Addition MethodYield (%)
1Neat (No Solvent)N/ABatch Heating< 30
2Mineral Oil~300Batch Heating55
3Diphenyl Ether259Dropwise to Reflux82
4 Dowtherm A 258 Dropwise to Reflux 91
Pathway Visualization

Conrad_Limpach Start 2-Methylbenzo[d][1,3]dioxol-5-amine + β-Ketoester Condensation Acid-Catalyzed Condensation Dean-Stark (-H2O) Start->Condensation Enamine Enamine / Schiff Base Intermediate Condensation->Enamine Thermal Flash Thermal Heating (Dowtherm A, 250 °C) Enamine->Thermal EAS Electrocyclic Ring Closure (Rate-Determining Step) Thermal->EAS Product Fused 4-Quinolone (Tautomeric Product) EAS->Product

Caption: Reaction pathway of the Conrad-Limpach synthesis highlighting the high-energy electrocyclic closure.

Sources

Method

regioselective functionalization of 2-Methylbenzo[d][1,3]dioxol-5-amine

An In-depth Technical Guide to the Regioselective Functionalization of the Benzo[d][1][2]dioxol-5-amine Scaffold For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzodioxole Ring as a Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Regioselective Functionalization of the Benzo[d][1][2]dioxol-5-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzodioxole Ring as a Privileged Scaffold

The benzo[d][1][2]dioxole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and natural products.[3] Its unique electronic properties and rigid structure make it an ideal starting point for the design of novel therapeutics. 2-Methylbenzo[d][1][2]dioxol-5-amine, and its parent amine, represent a versatile platform for chemical elaboration. The strategic and controlled introduction of new functional groups onto the aromatic ring—a process known as regioselective functionalization—is paramount for modulating the biological activity, pharmacokinetic properties, and metabolic stability of drug candidates.

This guide provides a comprehensive technical overview of the principles and protocols governing the regioselective functionalization of the benzo[d][1][2]dioxol-5-amine core. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to make informed decisions in their synthetic campaigns.

Section 1: Foundational Principles of Regioselectivity

The functionalization of the aromatic core of 2-Methylbenzo[d][1][2]dioxol-5-amine is an exercise in managing the powerful directing effects of its existing substituents. The outcome of any electrophilic aromatic substitution (SEAr) reaction is dictated by the interplay between the electron-donating amine group at the C5 position and the electron-donating methylenedioxy group.

The Electronic Landscape: A Convergence of Directing Effects

Both the amine (-NH₂) and the methylenedioxy (-O-CH₂-O-) groups are potent activating groups.[4] They donate electron density into the benzene ring through resonance (+M effect), making the ring highly nucleophilic and susceptible to attack by electrophiles.[2][5]

  • Amine Group (-NH₂ at C5): As a strong activating group, it directs incoming electrophiles to its ortho (C4, C6) and para (C2, which is part of the dioxole ring and not available for SEAr) positions.

  • Methylenedioxy Group: This group also acts as a strong activator, directing to its ortho positions (C4, C7).

The combined influence of these groups creates a highly activated system where the electron density is significantly enriched at the C4 and C6 positions. The C6 position is generally the most favored site for electrophilic attack due to the synergistic activation from both the amine and the dioxole ether oxygen, and it is often less sterically hindered than the C4 position, which is flanked by two substituents.

Caption: Synergistic directing effects on the benzodioxole amine core.
The Necessity of Amine Protection

The high reactivity of the primary amine presents a significant challenge. It can be readily oxidized by common electrophilic reagents (e.g., nitric acid) and can act as a nucleophile itself, leading to undesired side reactions. To ensure predictable and high-yielding regioselective functionalization on the aromatic ring, the amine must first be "tamed" by conversion to a less activating, non-nucleophilic group. Acetylation to form an acetamide is the most common and effective strategy. This moderately deactivating group still directs ortho and para, but its reduced activating strength prevents over-reaction and decomposition.

Section 2: Protocols for Regioselective Functionalization

The following protocols are designed as robust starting points for the functionalization of the benzo[d][1][2]dioxol-5-amine scaffold. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amine Protection via Acetylation

This foundational step is critical before attempting most electrophilic aromatic substitutions.

Rationale: The conversion of the amine to an amide reduces its basicity and nucleophilicity. Acetic anhydride is an inexpensive and highly effective acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct.

Materials:

  • 2-Methylbenzo[d][1][2]dioxol-5-amine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the starting amine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq), followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 1M HCl and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can often be used without further purification.

Protocol 2: Regioselective Nitration at C6

Introduction: The introduction of a nitro group is a key transformation, as it can be readily reduced to a new amine, enabling further diversification. Direct nitration of the unprotected amine is not feasible due to oxidation.

Rationale: The use of a nitric acid/acetic acid mixture provides a milder nitrating system compared to the aggressive HNO₃/H₂SO₄ combination, which is crucial for preventing degradation of the sensitive benzodioxole ring.[6] The N-acetyl protecting group directs the nitration primarily to the C6 position.

Materials:

  • N-(2-methylbenzo[d][1][2]dioxol-5-yl)acetamide (from Protocol 1) (1.0 eq)

  • Fuming Nitric Acid (d=1.5) (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the N-acetylated starting material (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to 15 °C in a water bath.

  • Prepare a solution of fuming nitric acid (1.1 eq) in glacial acetic acid in the dropping funnel.

  • Add the nitric acid solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • The resulting 6-nitro product can be deprotected (e.g., with acidic or basic hydrolysis) to yield 6-nitro-2-methylbenzo[d][1][2]dioxol-5-amine.

Protocol 3: Regioselective Bromination at C6

Introduction: Halogenated intermediates are invaluable in modern drug discovery, serving as versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Rationale: N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine. Dichloromethane is an excellent solvent for this reaction. The N-acetyl group again ensures high regioselectivity for the C6 position.

Materials:

  • N-(2-methylbenzo[d][1][2]dioxol-5-yl)acetamide (from Protocol 1) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-acetylated starting material (1.0 eq) in DCM.

  • Add NBS (1.05 eq) in one portion.

  • Stir the reaction at room temperature overnight. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 6-bromo product.

Section 3: Summary of Functionalization Strategies

The choice of functionalization depends on the desired synthetic outcome. The following table summarizes key transformations and their utility.

FunctionalizationReagentsPrimary PositionRationale & Utility
Acetylation Acetic Anhydride, PyridineAmine NitrogenProtection: Prevents oxidation and side-reactions, moderates reactivity.
Nitration HNO₃ / Acetic AcidC6Diversification: Nitro group can be reduced to an amine for further functionalization.
Bromination N-Bromosuccinimide (NBS)C6Cross-Coupling: Provides a handle for Suzuki, Sonogashira, Buchwald-Hartwig etc.
Formylation POCl₃, DMF (Vilsmeier-Haack)C6Aldehyde Synthesis: Introduces a carbonyl group for reductive amination, Wittig reactions, etc.[7][8]
N-Sulfonylation Sulfonyl Chloride, BaseAmine NitrogenBioisostere: Sulfonamides are common in drug molecules and can modulate properties.[9]

Section 4: Experimental Workflow Visualization

The synthetic pathways for functionalizing the core scaffold can be visualized as a branching tree, starting from the essential protection step.

G start Benzo[d][1,3]dioxol-5-amine Scaffold acetamide N-acetyl Protected Intermediate start->acetamide Protocol 1: Acetylation sulfonamide N-Sulfonyl Derivative start->sulfonamide Sulfonylation (Direct) nitro 6-Nitro Derivative acetamide->nitro Protocol 2: Nitration bromo 6-Bromo Derivative acetamide->bromo Protocol 3: Bromination formyl 6-Formyl Derivative acetamide->formyl Vilsmeier-Haack Formylation

Caption: Synthetic workflow for regioselective functionalization.

Conclusion

The 2-Methylbenzo[d][1][2]dioxol-5-amine scaffold offers a rich platform for the synthesis of novel chemical entities for drug discovery. A thorough understanding of the electronic directing effects of the amine and methylenedioxy substituents is the key to achieving predictable and high-yielding regioselective functionalization. By employing a robust amine protection strategy, researchers can unlock a wide array of synthetic transformations, including nitration, halogenation, and formylation, primarily at the highly activated C6 position. The protocols and principles outlined in this guide serve as a validated foundation for the exploration of this valuable chemical space.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Wikipedia. [Link][5]

  • ChemTalk. (2024, May 14). Directing Effects. ChemTalk. [Link][2]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from chem.ucalgary.ca. [Link][4]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from organicchemistrytutor.com. [Link][10]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. Retrieved from PrepChem.com. [Link][6]

  • Lázár, L., et al. (2015). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][5]thiazepine ring system. Beilstein Journal of Organic Chemistry, 11, 2399–2408. [Link][9]

  • Chemistry LibreTexts. (2019, June 5). Theory of Directing effects. Retrieved from Chemistry LibreTexts. [Link][11]

  • MasterOrganicChemistry.com. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from masterorganicchemistry.com. [Link][12]

  • Study of formylation reactions with 1,3-dithiane-based agents. (n.d.). symposium.foragerone.com. Retrieved from [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-Methylbenzo[d][1,3]dioxol-5-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to troubleshooting and optimizing the synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine . This compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to troubleshooting and optimizing the synthesis of 2-Methylbenzo[d][1,3]dioxol-5-amine . This compound is a highly versatile aromatic heterocyclic building block utilized extensively in pharmaceutical and agrochemical development[1].

However, its synthesis—typically achieved via the acetalization of 4-nitrocatechol followed by nitro reduction—is fraught with chemoselectivity and stability challenges. The 1,3-dioxolane ring is notoriously sensitive to acidic conditions, making the choice of reduction methodology critical to preventing yield-destroying ring cleavage[2].

This guide provides field-proven protocols, causal explanations for experimental failures, and a diagnostic matrix to ensure your synthesis is a self-validating, high-yield system.

Synthetic Pathway & Vulnerability Mapping

The following workflow illustrates the optimized two-step synthetic pathway, alongside the most common yield-loss trajectories encountered during scale-up.

SynthesisTroubleshooting A 4-Nitrocatechol B Acetalization (Acetaldehyde, H+) A->B C 2-Methyl-5-nitro- benzo[d][1,3]dioxole B->C Step 1 Err1 Yield Loss: Incomplete Conversion B->Err1 D Reduction (Pd/C or Fe/NH4Cl) C->D E 2-Methylbenzo[d] [1,3]dioxol-5-amine D->E Step 2 Err2 Yield Loss: Acetal Cleavage D->Err2

Synthetic workflow and common yield-loss pathways for 2-Methylbenzo[d][1,3]dioxol-5-amine.

Diagnostic Matrix: Quantitative Method Comparison

The reduction of the nitro group to a primary amine is a fundamental transformation, but the methodology dictates the survival of the acetal ring[2]. Below is a quantitative comparison of reduction methodologies to guide your experimental design.

Reduction MethodCatalyst / ReagentsReaction ConditionsTypical YieldChemoselectivity (Acetal Preservation)
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)EtOH, 25°C, Neutral90–95% Excellent: Completely neutral; no ring cleavage.
Modified Béchamp Fe powder, NH₄ClEtOH/H₂O (3:1), 80°C85–90% High: Mildly acidic; ring remains stable.
Transfer Hydrogenation Pd/C, Formic AcidMeOH, 25°C75–80% Moderate: Formic acid may cause minor hydrolysis.
Classic Béchamp Fe powder, HClH₂O, 100°C< 40% Poor: Strong acid causes severe acetal cleavage.

Optimized Experimental Protocols

Do not merely follow these steps; understand the causality behind them. Every reagent choice here is designed to protect the integrity of the molecule.

Protocol A: Step 1 - Acetalization to 2-Methyl-5-nitrobenzo[d][1,3]dioxole

Causality Focus: Shifting the thermodynamic equilibrium.

  • Setup: Charge a round-bottom flask with 4-nitrocatechol (1.0 eq), toluene (solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reagent Addition: Add acetaldehyde (1.5 eq) dropwise at 0°C. Why? Acetaldehyde is highly volatile and prone to exothermic polymerization. Dropwise addition controls the local concentration.

  • Equilibrium Shift: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (~110°C). The reaction produces water as a stoichiometric byproduct. By azeotropically removing water via the Dean-Stark trap, you force the equilibrium toward the product side according to Le Chatelier's principle.

  • Quenching (Critical Step): Once complete (via TLC), cool to room temperature and immediately wash the organic layer with saturated aqueous NaHCO₃. Why? If you concentrate the solution while p-TsOH is still present, the increasing acid concentration will rapidly hydrolyze your newly formed acetal ring.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to ensure sulfur impurities from the p-TsOH do not poison the catalyst in Step 2.

Protocol B: Step 2 - Chemoselective Reduction to Target Amine

Causality Focus: Avoiding acid-catalyzed ring cleavage.

Method 1: Catalytic Hydrogenation (Preferred) [3]

  • Dissolve the purified 2-methyl-5-nitrobenzo[d][1,3]dioxole in absolute ethanol.

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask three times with N₂, followed by three purges with H₂.

  • Stir vigorously under an H₂ atmosphere (balloon or 1 atm in a Parr shaker) at room temperature until hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Safety note: Do not let the Pd/C dry out on the filter, as it can spontaneously ignite.

  • Concentrate the filtrate under reduced pressure to yield the pure amine.

Method 2: Modified Metal-Mediated Reduction (Alternative) [4]

  • Suspend the nitro intermediate in an ethanol/water mixture (3:1).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq). Why NH₄Cl? Unlike HCl, NH₄Cl provides a mildly acidic proton source sufficient to facilitate the electron transfer from the iron, but it is not acidic enough to cleave the sensitive benzodioxole ring.

  • Heat to reflux for 2–4 hours with vigorous stirring.

  • Cool, filter through Celite®, extract the aqueous filtrate with ethyl acetate, wash with brine, dry, and concentrate.

Troubleshooting & FAQs

Q: My acetalization yield is plateauing at ~60%, and I observe unreacted 4-nitrocatechol. How can I push the reaction to completion? A: This is a classic equilibrium limitation. The condensation of 4-nitrocatechol with acetaldehyde produces one equivalent of water. If water is not actively removed, the reaction reaches a thermodynamic standstill. Corrective Action: Ensure your Dean-Stark apparatus is functioning correctly and that you are using a solvent that forms a good azeotrope with water (like toluene). If a Dean-Stark trap is unavailable, adding activated 4Å molecular sieves directly to the reaction mixture will irreversibly sequester the water byproduct.

Q: During the reduction step, my LC-MS shows a mass corresponding to the target amine, but also a massive peak at[M-26] or similar, indicating ring opening. What went wrong? A: You are observing the acid-catalyzed hydrolysis of the benzodioxole ring. The 1,3-dioxolane moiety is an acetal; it is highly stable to bases but extremely labile in the presence of strong acids. If you used the classic Béchamp reduction (Fe/HCl), the hydrochloric acid destroyed your product. Corrective Action: Transition immediately to a neutral reduction method. Catalytic hydrogenation using Pd/C under an H₂ atmosphere is the gold standard here[2]. If you must use metal-mediated reduction, replace HCl with ammonium chloride (NH₄Cl).

Q: I am using Pd/C for hydrogenation, but the reaction stalls at 50% conversion. Adding more hydrogen doesn't help. Why? A: Your palladium catalyst is being poisoned. If your starting material was not rigorously purified after the acetalization step, residual sulfur-based acid catalysts (like p-TsOH) will irreversibly bind to the palladium surface, deactivating the metal centers. Corrective Action: Ensure the intermediate from Step 1 is thoroughly washed with saturated NaHCO₃ and recrystallized before subjecting it to hydrogenation. Alternatively, you can use Raney Nickel, which is somewhat more resistant to sulfur poisoning, though Pd/C remains preferred for clean reaction profiles[3].

References

  • ChemicalRoot. "2-Methyl-1,3-Benzodioxole | 14046-39-0." Available at: [Link]

  • Wikipedia. "Reduction of nitro compounds." Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Available at: [Link]

Sources

Optimization

purification techniques for 2-Methylbenzo[d][1,3]dioxol-5-amine crude mixtures

Welcome to the Technical Support Center for advanced molecular purification. As a Senior Application Scientist, I have designed this guide specifically for researchers handling 2-Methylbenzo[d][1,3]dioxol-5-amine (and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced molecular purification. As a Senior Application Scientist, I have designed this guide specifically for researchers handling 2-Methylbenzo[d][1,3]dioxol-5-amine (and related substituted benzodioxol-amines).

This molecule presents a notorious "dual-threat" purification challenge: it contains a highly acid-labile 2-substituted acetal ring fused to an oxidation-prone, electron-rich aniline moiety[1]. Standard purification techniques—such as 1M HCl acid-base extractions or untreated silica gel chromatography—will almost certainly result in catastrophic yield loss or complete sample degradation.

Below is our comprehensive troubleshooting guide, diagnostic matrix, and validated protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Diagnostic Matrix & Physicochemical Vulnerabilities

To purify a molecule, you must first understand the thermodynamic and kinetic forces that dictate its stability. The table below summarizes the quantitative and structural data that govern the behavior of 2-Methylbenzo[d][1,3]dioxol-5-amine.

Table 1: Physicochemical Vulnerabilities and Mitigation Parameters

ParameterCharacteristicCausality & ImplicationRequired Mitigation
pKa (Conjugate Acid) ~4.5 – 5.0The amine is only weakly basic. It requires strong acids (pH < 3) to fully protonate, which directly conflicts with acetal stability.Abandon traditional 1M HCl extractions. Use mild pH gradients or avoid aqueous acid entirely.
Acetal Substitution 2-Methyl (Acetaldehyde derivative)Acid-catalyzed ring opening forms a secondary oxocarbenium ion, which is kinetically highly favored over the primary ion of standard unsubstituted benzodioxoles[2].Passivate all chromatographic media (silica) to pH > 7.5. Avoid any exposure to unbuffered aqueous acids.
Aromatic Electron Density Highly enriched (Aniline + Dioxole)The synergistic electron donation from the amine and two oxygens raises the HOMO energy, making the molecule highly susceptible to single-electron oxidation[3].Degas all solvents (Ar/N2 sparging); exclude light; maintain rotary evaporation bath < 30°C.

Part 2: Deep-Dive Troubleshooting Q&A

Q1: I attempted a standard acid-base extraction using 1M HCl to separate my product from neutral impurities. My product completely disappeared, and TLC shows a highly polar smear. What happened? The Causality: You have inadvertently hydrolyzed your target molecule. 1,3-Benzodioxoles are cyclic acetals. While unsubstituted methylenedioxy rings have moderate stability, the addition of the 2-methyl group drastically increases its acid sensitivity. When the dioxole oxygen is protonated by the HCl, the ring opens to form an oxocarbenium ion. Because of the 2-methyl group, this intermediate is a secondary oxocarbenium ion, which is significantly more stable than a primary one. This kinetic stabilization lowers the activation energy for hydrolysis, causing the ring to rapidly cleave into 4-aminocatechol and acetaldehyde. The Fix: Never use strong aqueous acids with 2-substituted benzodioxoles. If you must remove basic impurities, rely on the validated chromatographic workflows below rather than liquid-liquid extraction.

Q2: My crude NMR looks great, but after running it through a standard silica gel column, my fractions turned dark brown and the yield was less than 20%. Why is it degrading on the column? The Causality: Standard silica gel is inherently acidic, possessing surface silanol groups with a pH ranging from 4.5 to 5.5. When your compound adsorbs onto the massive surface area of the silica, these silanols act as a heterogeneous acid catalyst, initiating the same acetal cleavage described in Q1. Furthermore, the resulting catechol byproducts are highly prone to air oxidation, rapidly forming dark polymeric quinone imines[4]. The Fix: You must passivate the silica gel. Pre-treating the column with 1–5% Triethylamine (Et3N) neutralizes the acidic silanols, creating a protective, slightly basic environment that preserves the acetal ring during elution.

Q3: My purified fractions are clear in the test tubes, but they turn black as soon as I concentrate them on the rotary evaporator. How do I stop this? The Causality: This is oxidative degradation. The 5-amine group, combined with the electron-donating dioxole oxygens, makes the aromatic ring exceptionally electron-rich. As you concentrate the solution, you increase the concentration of the molecule in the presence of atmospheric oxygen and heat. This triggers single-electron transfer (SET) oxidation, forming radical cations that rapidly dimerize into azo compounds or oxidize further into dark quinone imines[4]. The Fix: Oxidation requires oxygen and thermal energy. You must break this triad. Degas your chromatography solvents, keep your rotary evaporator bath strictly below 30°C, and break the vacuum with Argon or Nitrogen, never ambient air.

Part 3: Mechanistic Visualization

The following diagram maps the logical flow of the degradation pathways versus our optimized stabilization workflow.

G Target 2-Methylbenzo[d][1,3]dioxol-5-amine (Crude Mixture) Acid Aqueous Acid (pH < 4) or Untreated Silica Gel Target->Acid Acidic Exposure Oxygen Aerobic Concentration (O2 / Light / Heat > 30°C) Target->Oxygen Aerobic Exposure Protection Base-Washed Silica (2% Et3N) + Ar/N2 Degassed Solvents Target->Protection Optimized Workflow Hydrolysis Acetal Cleavage (4-Aminocatechol + Acetaldehyde) Acid->Hydrolysis Secondary Oxocarbenium Formation Oxidation Oxidative Polymerization (Quinone Imines / Tars) Oxygen->Oxidation Radical Cation Formation Pure Pure, Stable Product (Store at -20°C under Ar) Protection->Pure High Yield Recovery

Figure 1: Degradation pathways of 2-Methylbenzo[d][1,3]dioxol-5-amine and stabilization workflows.

Part 4: Validated Experimental Workflows

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating in-line pH checks and atmospheric controls, you eliminate the variables that lead to compound degradation[5].

Protocol: Anaerobic, Amine-Passivated Column Chromatography

Phase 1: Solvent and Media Preparation

  • Solvent Degassing: Prepare your desired eluent system (e.g., Hexanes / Ethyl Acetate). Sparge the solvent mixture with a steady stream of Argon for 15–20 minutes to displace dissolved oxygen.

  • Amine Doping: Add 2% (v/v) Triethylamine (Et3N) to the degassed eluent. Causality: Et3N acts as a sacrificial base, binding to the acidic silanol sites on the silica gel before your compound can interact with them.

  • Slurry Packing: Slurry pack standard silica gel (230-400 mesh) into the column using the doped eluent.

  • Self-Validation Check: Flush the packed column with at least 3 Column Volumes (CV) of the doped eluent. Collect a few drops from the stopcock and test with moistened pH paper. Do not proceed unless the eluent tests at pH > 7.5.

Phase 2: Loading and Elution 5. Sample Dissolution: Dissolve your crude 2-Methylbenzo[d][1,3]dioxol-5-amine in the minimum amount of the doped eluent. Note: Strictly avoid chlorinated solvents like Dichloromethane (DCM) for loading, as they can contain trace HCl from photolytic degradation, which will instantly cleave the acetal. 6. Elution: Run the column under positive Argon pressure (using an argon balloon or manifold line attached to the top of the column). Collect fractions in test tubes that have been briefly flushed with argon.

Phase 3: Concentration and Storage 7. Temperature Control: Pool the product-containing fractions into a round-bottom flask. Set the rotary evaporator water bath to no higher than 25–30°C . Causality: Heat exponentially accelerates the oxidation of the aniline moiety. 8. Vacuum Breaking: Once the solvent is removed, do not break the vacuum with ambient air. Backfill the rotary evaporator with Nitrogen or Argon. 9. Storage: Immediately transfer the purified oil/solid to an amber vial (to prevent photo-oxidation), purge the headspace with Argon, seal tightly with Parafilm, and store at -20°C.

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC - National Institutes of Health. Available at:[Link]

  • 1,3-Benzodioxol-5-amine (CID 84310). PubChem - National Library of Medicine. Available at:[Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methylbenzo[d][1,3]dioxol-5-amine Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific degradation challenges associated with 2-Methylbenzo[d][1,3]dioxol-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific degradation challenges associated with 2-Methylbenzo[d][1,3]dioxol-5-amine. Aromatic amines are notoriously sensitive to environmental factors, and understanding the mechanistic "why" behind their degradation is critical for ensuring reproducibility in your drug development workflows.

Mechanistic Overview of Amine Oxidation

2-Methylbenzo[d][1,3]dioxol-5-amine is an intrinsically electron-rich molecule. The nitrogen atom’s lone pair, combined with the electron-donating resonance of the methylenedioxy ring, pushes significant electron density into the aromatic system. This raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), making it highly susceptible to single-electron transfer.

Upon exposure to atmospheric oxygen, light, or trace transition metals, the compound undergoes auto-oxidation. This initiates via a radical cation intermediate, which rapidly cascades into the formation of highly colored quinone-imine species and subsequent polymeric impurities 1. This is visually indicated by the sample darkening from a pale state to a deep brown or black 2.

OxidationPathway A 2-Methylbenzo[d][1,3]dioxol-5-amine (Electron-Rich Free Base) B Radical Cation Intermediate A->B O2, Light, or Trace Metals C Quinone-Imine Species (Brown/Red Coloration) B->C Oxidation & Deprotonation D Polymeric Impurities (Insoluble Aggregates) B->D Radical Coupling C->D Polymerization

Mechanistic pathway of auto-oxidation in electron-rich aromatic amines leading to polymerization.

Troubleshooting & FAQs

Q: My batch of 2-Methylbenzo[d][1,3]dioxol-5-amine has turned dark brown. Is it still usable? A: A color change to brown or dark red is a classic indicator of degradation, specifically air oxidation forming quinone-imines and polymeric impurities 1. These impurities can severely interfere with downstream reactions (e.g., Buchwald-Hartwig couplings) by poisoning metal catalysts. It is strongly recommended to assess purity via HPLC or NMR. If purity has dropped below 95%, you must purify the material via flash chromatography or distillation before use.

Q: How can I prevent oxidation during long-term storage (>6 months)? A: The compound must be isolated from its primary degradation initiators: oxygen, light, and thermal energy. Store the compound under an inert atmosphere in an amber glass vial 3. Argon is preferred over Nitrogen due to its higher density, allowing it to blanket the solid effectively. The vial should be sealed tightly and stored at -20°C or -80°C 4.

Q: I need to use this compound frequently. How do I avoid degrading the entire batch through repeated freeze-thaw cycles? A: Repeatedly opening a cold vial introduces atmospheric moisture via condensation, which accelerates degradation. To prevent this, aliquot the bulk material into single-use amber vials inside a glovebox under an inert atmosphere immediately upon receipt.

Q: Is there a chemical modification I can use to stabilize the compound if I cannot maintain a strict cold chain? A: Yes. Converting the free base amine into its corresponding hydrochloride (HCl) salt dramatically increases oxidative stability. Protonation of the amine nitrogen removes its lone pair from conjugation with the aromatic ring, significantly reducing the electron density of the system and rendering it highly resistant to auto-oxidation.

Quantitative Stability Data

The following table summarizes the expected shelf-life of 2-Methylbenzo[d][1,3]dioxol-5-amine under various storage parameters.

Storage ConditionAtmosphereLight ExposureExpected Shelf-Life (Purity >95%)
Room Temp (25°C)Ambient AirAmbient Light< 1 Week
Room Temp (25°C)Inert (Argon)Dark (Amber Vial)1 - 2 Months
Refrigerated (4°C)Inert (Argon)Dark (Amber Vial)3 - 6 Months
Frozen (-20°C / -80°C)Inert (Argon)Dark (Amber Vial)> 12 Months
HCl Salt (25°C)Ambient AirDark (Amber Vial)> 24 Months

Validated Experimental Protocols

StorageWorkflow Start Purified Free Base Decision Storage Duration? Start->Decision Short < 1 Month Decision->Short Long > 1 Month Decision->Long Action1 Store at 4°C Amber Vial, Argon Flushed Short->Action1 Action2 Aliquot in Glovebox (Single-Use Vials) Long->Action2 Salt Convert to HCl Salt (If compatible with assay) Long->Salt Action3 Store at -20°C or -80°C Sealed under Argon Action2->Action3 Salt->Action3 Optional Cold Storage

Decision matrix and workflow for the optimal storage of oxidation-sensitive aromatic amines.

Protocol A: Inert Aliquoting for Long-Term Storage

Self-Validating Principle: By isolating the compound into single-use vials, you eliminate the introduction of condensation and oxygen that occurs during repeated freeze-thaw cycles.

  • Preparation: Transfer the bulk 2-Methylbenzo[d][1,3]dioxol-5-amine, pre-weighed amber glass vials, and PTFE-lined caps into a nitrogen or argon-filled glovebox.

  • Aliquoting: Divide the bulk material into the amber vials based on anticipated usage volumes (e.g., 50–100 mg per vial).

  • Sealing: Cap the vials tightly. Wrap the junction between the cap and the vial with PTFE tape, followed by Parafilm, to create a robust moisture and gas barrier.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20°C or -80°C freezer.

  • Usage (Critical Step): When needed, remove a single vial and allow it to warm to room temperature before opening . Opening a cold vial will cause instant condensation of atmospheric moisture onto the compound, accelerating hydrolytic and oxidative degradation.

Protocol B: Conversion to Hydrochloride Salt for Enhanced Stability

Self-Validating Principle: Protonating the amine ties up the nitrogen lone pair, lowering the HOMO energy of the aromatic system and preventing the formation of the radical cation intermediate.

  • Dissolution: Dissolve 1.0 g of purified 2-Methylbenzo[d][1,3]dioxol-5-amine (free base) in 10 mL of anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Acidification: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise while stirring vigorously at 0°C. A white to off-white precipitate will immediately begin to form as the salt becomes insoluble in the ether.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the precipitate using a Schlenk frit (or rapidly in ambient air), washing the filter cake with cold anhydrous ether to remove any unreacted free base or non-polar impurities.

  • Drying: Dry the resulting 2-Methylbenzo[d][1,3]dioxol-5-amine hydrochloride salt under high vacuum for 4-6 hours. The stable salt can now be stored at room temperature in a desiccator with minimal risk of oxidation. (Note: You will need to add a stoichiometric amount of a mild base, like triethylamine or potassium carbonate, to liberate the free base in situ during your subsequent reactions).

References

  • Storage and stability issues of ortho-alkenyl anilines Benchchem
  • Aniline Wikipedia
  • Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine Benchchem
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine PMC - N

Sources

Optimization

Technical Support Center: Troubleshooting Acylation of 2-Methylbenzo[d][1,3]dioxol-5-amine

Welcome to the Technical Support Center. This guide provides a comprehensive, field-proven troubleshooting framework for researchers experiencing low reactivity or degradation during the acylation of 2-Methylbenzo[d][1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, field-proven troubleshooting framework for researchers experiencing low reactivity or degradation during the acylation of 2-Methylbenzo[d][1,3]dioxol-5-amine.

As a Senior Application Scientist, I frequently see this specific substrate fail in standard acylation protocols. This molecule presents a dual chemical challenge: the inherently weak nucleophilicity of the aniline moiety and the extreme acid-sensitivity of the 2-methyl-1,3-dioxole ring. Below, we break down the causality of these failures and provide a self-validating methodology to achieve high yields.

Part 1: Causality Analysis (The "Why")

To successfully troubleshoot this reaction, we must understand the competing mechanistic forces at play:

  • Weak Nucleophilicity : Anilines are significantly weaker nucleophiles than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic pi-system. While the methylenedioxy group is electron-donating, it is often insufficient to drive uncatalyzed acylation to completion, especially with sterically hindered acylating agents.

  • Hyper-Sensitivity to Acid : The 1,3-benzodioxole (acetal) ring is notoriously sensitive to strong acids, which are often generated as byproducts in acylation reactions (e.g., HCl from acyl chlorides)[1]. The presence of the 2-methyl group on your specific substrate makes this acetal even more acid-labile than a standard unsubstituted benzodioxole. If the acetal cleaves, the intermediate oxocarbenium ion is stabilized by the methyl group via hyperconjugation, accelerating the degradation into black, tarry oligomers.

To overcome this, we must utilize Nucleophilic Catalysis to bypass the aniline's low reactivity, while employing strict Acid Scavenging to protect the acetal. 4-Dimethylaminopyridine (DMAP) is the premier catalyst for this, as it forms a highly electrophilic acyl-pyridinium intermediate that forces the acylation of weak nucleophiles[2],[3].

Mechanism Acyl Acylating Agent (e.g., Acyl Chloride) Intermediate Acyl-DMAP Intermediate (Highly Electrophilic) Acyl->Intermediate + DMAP Degradation Acetal Cleavage / Tar (Acid-driven) Acyl->Degradation HCl buildup (No Base) DMAP DMAP Catalyst DMAP->Intermediate Product N-Acyl Product Intermediate->Product + Aniline Aniline 2-Methylbenzo[d][1,3]dioxol-5-amine (Weak Nucleophile) Aniline->Product Base DIPEA (HCl Scavenger) Base->Product Neutralizes HCl

Mechanistic pathway of DMAP-catalyzed acylation preventing acetal degradation.

Part 2: Troubleshooting FAQs

Q: I am using an acyl chloride and Triethylamine (TEA), but my TLC shows multiple degradation spots and very little product. What is happening? A: TEA is often insufficiently nucleophilic to catalyze the reaction and fails to scavenge HCl fast enough in the microenvironment, leading to localized acidic pockets. This localized acidity cleaves your acid-labile 2-methyl-1,3-dioxole ring. Solution: Switch your bulk base to N,N-Diisopropylethylamine (DIPEA) and add a catalytic amount of DMAP (10-20 mol%). DMAP acts as a nucleophilic catalyst to rapidly consume the acyl chloride, while DIPEA acts as a superior, non-nucleophilic proton sponge.

Q: Can I use a carboxylic acid with standard coupling reagents (e.g., EDC/HOBt) instead of an acyl chloride? A: You can, but weakly nucleophilic anilines react sluggishly with the standard EDC/HOBt active ester. This often results in stalled reactions (e.g., stopping at 30% conversion). Solution: If you must start from a carboxylic acid, use HATU with DIPEA, or generate a mixed anhydride using isobutyl chloroformate prior to adding your aniline.

Q: My reaction stalls at 50% conversion even with DMAP. How do I push it to completion? A: This usually indicates catalyst poisoning or moisture in the system. Water rapidly hydrolyzes the highly reactive acyl-DMAP intermediate back to the carboxylic acid, which then forms a dead-end salt with your aniline. Solution: Ensure strictly anhydrous conditions. If the acylating agent is sterically hindered, increase the DMAP loading to a full stoichiometric equivalent (1.0 eq).

LogicTree Start Issue: Low Product Yield TLC Analyze LC-MS / TLC Start->TLC Unreacted Unreacted Starting Material? TLC->Unreacted Degraded Multiple Degradation Spots? TLC->Degraded Overacyl Di-acylated Product? TLC->Overacyl Sol1 Increase DMAP (10-20 mol%) Ensure Anhydrous Solvent Unreacted->Sol1 Yes Sol2 Switch to Acid Anhydride Use DIPEA (3.0 eq) Degraded->Sol2 Yes Sol3 Reduce Acyl Eq to 1.05 Lower Temp to 0°C Overacyl->Sol3 Yes

Troubleshooting logic tree for resolving low reactivity and degradation.

Part 3: Data Presentation & Condition Optimization

To minimize trial and error, review the following matrix of conditions specifically evaluated for acid-sensitive, weakly nucleophilic anilines.

Acylating AgentBase SystemSolventExpected OutcomeMechanistic Reason
Acyl Chloride TEA (1.5 eq)DCMLow yield, severe degradationTEA is a poor nucleophilic catalyst; HCl buildup cleaves the acetal.
Acyl Chloride DIPEA (2.0 eq) + DMAP (0.1 eq)DCMModerate to High yieldDMAP activates the acyl group; DIPEA efficiently scavenges HCl.
Acid Anhydride DIPEA (2.0 eq) + DMAP (0.1 eq)THFExcellent yield, clean No HCl is generated; acetal remains perfectly intact; DMAP ensures rapid conversion.
Carboxylic Acid EDC, HOBt, DIPEADMFLow yield, unreacted SMWeak aniline nucleophilicity stalls the standard coupling intermediate.

Part 4: Optimized Step-by-Step Methodology

This protocol utilizes an Acid Anhydride to completely eliminate HCl generation, combined with DMAP/DIPEA to force the acylation of the weak aniline. This is a self-validating system: visual cues during the reaction will confirm if the acetal ring remains intact.

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) for 5 minutes.

  • Dissolution : Dissolve 2-Methylbenzo[d][1,3]dioxol-5-amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Self-Validation Check: The solution must remain clear. Any immediate darkening indicates that your solvent is acidic or your starting material has already degraded.

  • Catalyst Addition : Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Cooling : Submerge the flask in an ice bath (0 °C). This controls the initial exothermic reaction and prevents off-target di-acylation.

  • Acylation : Dropwise add the Acid Anhydride (1.1 equiv) over 5 minutes. (If you are strictly forced to use an acyl chloride, dilute it in 2 mL of anhydrous DCM prior to dropwise addition to prevent localized concentration spikes).

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).

    • Self-Validation Check: The reaction should turn slightly yellow. If the solution turns dark brown or black, acid-mediated acetal cleavage has occurred.

  • Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). CRITICAL: Do not use 1M HCl or NH₄Cl for the aqueous wash, as this will destroy the product's acetal ring during workup.

  • Extraction : Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules.[Link]

  • A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. Chemical Science.[Link]

Sources

Troubleshooting

optimizing solvent conditions for 2-Methylbenzo[d][1,3]dioxol-5-amine crystallization

Welcome to the Technical Support Center for the crystallization of 2-Methylbenzo[d][1,3]dioxol-5-amine . This guide is engineered for process chemists and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-Methylbenzo[d][1,3]dioxol-5-amine . This guide is engineered for process chemists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to optimize yield, purity, and crystal habit.

Structural Context & Solvation Thermodynamics

Understanding the physicochemical nature of 2-Methylbenzo[d][1,3]dioxol-5-amine is critical for rational solvent selection. The molecule presents a structural dichotomy:

  • The Primary Amine: Acts as a strong hydrogen-bond donor and acceptor, driving polar interactions.

  • The 2-Methyl-1,3-benzodioxole Core: A rigid, highly lipophilic, and sterically hindered moiety.

This dual nature frequently leads to complex solubility profiles. In intermediate-polarity solvents, solute-solvent interactions often rival solute-solute interactions, creating a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before true crystalline nucleation can occur[1]. By optimizing solvent systems and cooling profiles, researchers can achieve precise control over particle size distribution and polymorphic form[2].

Table 1: Quantitative Solvent Screening Data

Data represents typical solubility profiles used to map the metastable zone width (MSZW).

Solvent SystemDielectric Constant (ε)Solubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Crystallization Behavior
Ethanol (EtOH) 24.542185High yield, prismatic crystals, low impurity
Toluene 2.41295Moderate yield, fine needles, poor filtration
Ethyl Acetate (EtOAc) 6.0110>400Prone to oiling out (LLPS)
Water (H₂O) 80.1<1<2Excellent antisolvent, rejects non-polar impurities
EtOH / H₂O (70:30) ~41.015130Optimal hybrid system, wide metastable zone

Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of forming a solid bed. How do I force nucleation? A1: Oiling out occurs when your supersaturated solution crosses the binodal curve of the phase diagram before reaching the solid-liquid equilibrium curve. For this molecule, moderately polar solvents (like EtOAc) stabilize a solute-rich liquid coacervate.

  • Causality: The thermodynamic barrier to forming a rigid crystal lattice is higher than the barrier to forming a disordered liquid droplet.

  • Solution: Shift the thermodynamic landscape by using a solvent blend. A computer-aided hybrid cooling and antisolvent approach (e.g., Ethanol/Water) increases the solvency power at high temperatures while sharply decreasing it at lower temperatures, effectively bypassing the LLPS region[3].

LLPS_Resolution Detect Phase Separation (Oiling Out) Detected Analyze Analyze Phase Diagram (Binodal vs. Spinodal) Detect->Analyze Adjust Adjust Solvent Blend (Increase Solvency) Analyze->Adjust Seed Seed at Low Supersaturation (Inside MSZW) Adjust->Seed Cool Controlled Cooling (0.1 °C/min) Seed->Cool Success Crystalline Solid Formed Cool->Success

Workflow for resolving liquid-liquid phase separation (oiling out).

Q2: I am seeing severe batch-to-batch variability in crystal habit (needles vs. prisms). Why? A2: This is a classic case of solvent-mediated habit modification.

  • Causality: In non-polar solvents (like toluene), the primary amine groups form rapid, 1-dimensional hydrogen-bonded chains, resulting in fine needles that are difficult to filter. In protic solvents (like ethanol), the solvent molecules competitively hydrogen-bond with the amine. This slows down the 1D growth axis, allowing the slower-growing faces of the crystal to develop, resulting in robust, 3-dimensional prisms[1].

  • Solution: Transition to a protic solvent system (EtOH) to ensure consistent prismatic growth.

Q3: My mother liquor turns dark brown during dissolution, and the isolated crystals are off-white. What is degrading? A3: Aniline derivatives are highly susceptible to oxidative degradation.

  • Causality: The electron-donating nature of the benzodioxole oxygen atoms increases the electron density on the aromatic ring. At elevated temperatures (>50°C), the amine reacts rapidly with dissolved oxygen to form highly colored quinone-imine impurities.

  • Solution: Degas all solvents with nitrogen (sparging) prior to use and maintain a strict inert atmosphere during the high-temperature dissolution phase.

Q4: Can I use acidic solvent modifiers to improve the solubility of the amine? A4: Avoid strong aqueous acids.

  • Causality: The 1,3-benzodioxole moiety is an acetal equivalent. Under strongly acidic, aqueous conditions, the ring undergoes hydrolytic cleavage, yielding a catechol derivative and acetaldehyde.

  • Solution: If pH adjustment is necessary, utilize strictly anhydrous conditions or weak organic acids, and monitor closely for degradation.

Q5: How do I ensure my lab-scale cooling profile works in the pilot plant? A5: Heat transfer rates differ drastically across scales. A linear cooling rate of 1 °C/min in a 100 mL flask will cause localized supersaturation and encrustation in a 100 L reactor.

  • Solution: Characterizing crystallization kinetics via Process Analytical Technologies (PAT) such as FBRM (Focused Beam Reflectance Measurement) is essential for robust process design and successful scale-up execution[4].

Step-by-Step Methodologies

Protocol: Self-Validating Hybrid Cooling-Antisolvent Crystallization

Objective: Isolate high-purity 2-Methylbenzo[d][1,3]dioxol-5-amine while avoiding LLPS and oxidative degradation.

Step 1: Inert Dissolution

  • Suspend crude API in Ethanol (4 relative volumes).

  • Purge the vessel with N₂ for 15 minutes to displace dissolved oxygen.

  • Heat to 60°C until fully dissolved.

  • Validation Checkpoint: The solution must be visually transparent. If particulate remains, the solubility limit has not been met; filter through a 0.45 µm PTFE membrane. If the solution is dark brown, oxidative degradation has occurred; abort and re-evaluate the N₂ purge.

Step 2: Primary Cooling & Seeding

  • Cool linearly to 40°C at a controlled rate of 0.5 °C/min.

  • Introduce 1-2 wt% of milled seed crystals.

  • Hold isothermally for 60 minutes to allow for desupersaturation.

  • Validation Checkpoint: The seed bed must remain suspended and visible. If seeds dissolve completely within 10 minutes, the system is undersaturated (outside the MSZW); recalculate solvent volumes or lower the seeding temperature.

Step 3: Antisolvent Titration

  • Dose N₂-sparged Water (1.5 relative volumes) at a constant rate of 0.05 vol/min.

  • Validation Checkpoint: Monitor via FBRM or a turbidity probe. The chord length distribution must show steady growth of existing particles. A sudden, massive spike in fine counts indicates secondary nucleation (crashing out); if observed, pause antisolvent addition immediately and hold isothermally until fines ripen.

Step 4: Secondary Cooling & Isolation

  • Cool to 5°C at 0.2 °C/min.

  • Filter the slurry and wash the cake with pre-chilled 70:30 EtOH/Water (1 volume).

  • Validation Checkpoint: Analyze the mother liquor concentration via HPLC. It should be <5 mg/mL to validate that maximum theoretical yield has been achieved.

HybridCryst Dissolve Dissolve API in Good Solvent (EtOH at 60°C) Cool1 Primary Cooling (to 40°C) Dissolve->Cool1 Seed Add Seed Crystals (1-3 wt%) Cool1->Seed Hold Isothermal Hold (Desupersaturation) Seed->Hold Anti Antisolvent Addition (Water, 0.05 vol/min) Hold->Anti Cool2 Secondary Cooling (to 5°C) Anti->Cool2 Isolate Filter & Wash Cool2->Isolate

Step-by-step methodology for hybrid cooling-antisolvent crystallization.

References

  • Title: Journal of Molecular Pharmaceutics & Organic Process Research Source: OMICS International URL: 2

  • Title: Practical Process Research and Development: A guide for Organic Chemists Source: Neal G. Anderson URL: 1

  • Title: Organic Process Research & Development Vol. 25 No. 5 Source: ACS Publications URL: 3

  • Title: Organic Process Research & Development Vol. 29 No. 11 Source: ACS Publications URL: 4

Sources

Optimization

resolving common impurities in 2-Methylbenzo[d][1,3]dioxol-5-amine preparation

Technical Support Center: Preparation of 2-Methylbenzo[d][1][2]dioxol-5-amine Introduction The synthesis of 2-Methylbenzo[d][1][2]dioxol-5-amine is a critical process for researchers in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preparation of 2-Methylbenzo[d][1][2]dioxol-5-amine

Introduction

The synthesis of 2-Methylbenzo[d][1][2]dioxol-5-amine is a critical process for researchers in medicinal chemistry and drug development, serving as a key intermediate for more complex molecular scaffolds. The most common and reliable synthetic route involves the nitration of 2-methyl-1,3-benzodioxole, followed by the reduction of the resulting nitro-intermediate, 2-methyl-5-nitro-1,3-benzodioxole.[3] While seemingly straightforward, the reduction step is prone to side reactions and incomplete conversion, leading to a range of impurities that can complicate downstream applications.

This technical guide provides a troubleshooting framework in a question-and-answer format to help researchers identify, understand, and resolve common purity issues encountered during this synthesis. It is designed to offer both practical solutions and the underlying chemical principles to empower scientists to optimize their experimental outcomes.

Section 1: The Core Synthetic Pathway

A foundational understanding of the reaction sequence is paramount for effective troubleshooting. The synthesis is typically a two-step process.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-Methylbenzo[d][1,3]dioxole B 2-Methyl-5-nitro-benzo[d][1,3]dioxole A->B HNO₃ / Acetic Acid C 2-Methyl-5-nitro-benzo[d][1,3]dioxole D 2-Methylbenzo[d][1,3]dioxol-5-amine (Target Compound) C->D [Reducing Agent]

Caption: The two-step synthesis of 2-Methylbenzo[d][1][2]dioxol-5-amine.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues. Each question represents a common problem, followed by an in-depth analysis of its causes and actionable solutions.

Question 1: "My final product is contaminated with significant amounts of the starting material, 2-methyl-5-nitro-1,3-benzodioxole. How can I improve the conversion?"

This is the most frequent issue, indicating an incomplete reduction reaction.

Probable Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal-acid systems like Fe/HCl or SnCl₂, ensure a sufficient molar excess is used to account for any metal oxides and to drive the reaction to completion.[2][4]

    • Solution: Increase the molar equivalents of the reducing agent by 10-20% and repeat the experiment.

  • Catalyst Deactivation (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) or Raney Nickel are highly effective but can be poisoned by impurities (e.g., sulfur compounds) or become deactivated over time.[4]

    • Solution: Use fresh, high-quality catalyst for each reaction. If scaling up, consider adding the catalyst in portions. Ensure the nitro-intermediate is sufficiently pure before the reduction step.

  • Inadequate Reaction Time or Temperature: Reductions can be slower than anticipated, especially at lower temperatures or with less active reagents.

    • Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). Stain with an appropriate agent (e.g., potassium permanganate) to visualize both the starting material and the amine product. Continue the reaction until the starting material spot is no longer visible.

  • Poor Mass Transfer (for Heterogeneous Reactions): In catalytic hydrogenations or reactions with solid metals, efficient stirring is crucial for the reactants to interact.

    • Solution: Increase the stirring rate to ensure the solid catalyst or metal is well-suspended in the reaction medium.

Question 2: "My isolated amine is off-white but turns pink/brown and becomes tarry upon standing or during purification. What is causing this degradation?"

Aromatic amines are notoriously susceptible to oxidation. The electron-donating nature of the amine group makes the aromatic ring highly activated and prone to reacting with atmospheric oxygen.

Probable Causes & Solutions:

  • Air Oxidation: The primary cause is oxidation by O₂ from the air, which forms highly colored polymeric impurities. This process can be accelerated by light and trace metal contaminants.

    • Solution (Handling): Conduct the reaction work-up and purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Solution (Purification): To remove colored impurities, consider a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir briefly (5-10 minutes), and filter through a pad of Celite. Over-exposure to charcoal can reduce yield.

    • Solution (Storage): Store the purified amine in an amber vial under an inert atmosphere and in a refrigerator or freezer to minimize degradation.

Question 3: "My mass spectrometry analysis shows peaks at a much higher molecular weight than my product (approx. double the mass). What are these impurities?"

These high-mass impurities are typically dimeric species formed from the coupling of reaction intermediates. The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[5]

G Start Ar-NO₂ Nitroso Ar-NO (Nitroso Intermediate) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo Impurity) Nitroso->Azo + Ar-NHOH (Coupling) Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azo

Caption: Formation of an Azo impurity via intermediate coupling.

Probable Causes & Solutions:

  • Non-Acidic or Neutral Reaction Conditions: The coupling reactions that form azoxy and azo compounds are more prevalent in neutral or basic media.[5] The nitroso and hydroxylamine intermediates are more stable under these conditions and can react with each other.

    • Solution: Employing a robust metal-acid system like Fe/HCl is highly effective at minimizing these impurities. The acidic environment ensures that any amine formed is immediately protonated to the ammonium salt, deactivating it from side reactions, and helps to drive the reduction of intermediates all the way to the final amine.[2]

  • Choice of Reducing Agent: Certain reducing agents are more prone to forming these byproducts. For example, using LiAlH₄ for aromatic nitro reductions is known to favor the formation of azo products.[4]

    • Solution: For the cleanest reduction, catalytic hydrogenation (H₂/Pd-C) is often the method of choice as it typically minimizes intermediate buildup.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which reduction method is superior: catalytic hydrogenation or a metal-acid system?

    • A: Both methods are effective. Catalytic hydrogenation (H₂/Pd-C) is often cleaner, with water being the only byproduct, making for a simpler workup. However, it requires specialized hydrogenation equipment and the catalyst can be a fire hazard. Metal-acid systems (e.g., Fe/HCl) are operationally simpler, cheaper, and highly reliable. The workup involves neutralizing a large amount of acid and filtering off metal salts, but it is very effective at preventing dimeric impurities. The choice often depends on available equipment and scale.

  • Q2: How can I best monitor the reaction by TLC?

    • A: Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. The nitro starting material will be significantly less polar (higher Rf) than the amine product. Co-spot a lane with the starting material for direct comparison. The amine product can be visualized under UV light and will often stain with ninhydrin or permanganate.

  • Q3: What is the most robust purification strategy for the final product?

    • A: A multi-step approach is best. First, perform an acid-base extraction . Dissolve the crude mixture in a solvent like ethyl acetate and extract with aqueous HCl (e.g., 1M). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like residual starting material or azo compounds) in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract the pure amine into fresh ethyl acetate. This is often sufficient, but for the highest purity, follow this with recrystallization from a solvent system like isopropanol/water or ethanol.

Section 4: Key Protocols and Data

Data Presentation: Compound Properties
CompoundFormulaMW ( g/mol )Appearance
2-Methyl-5-nitro-benzo[d][1][2]dioxoleC₈H₇NO₄181.15Yellowish Crystals[3]
2-Methylbenzo[d][1][2]dioxol-5-amine C₈H₉NO₂ 151.16 Off-white to light tan solid
Azo-dimer impurity (example)C₁₆H₁₄N₂O₄314.30Deeply colored solid (red/orange)
Experimental Protocols

Protocol 1: Reduction using Iron in Acidic Medium

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-5-nitro-benzo[d][1][2]dioxole (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 mixture) to create a slurry.

  • Add iron powder (approx. 5.0 eq) to the mixture.

  • Heat the mixture to 70-80 °C and slowly add concentrated HCl (approx. 0.5 eq) dropwise via an addition funnel. An exotherm will be observed.

  • Maintain the reaction at reflux and monitor its progress by TLC until all starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Proceed with the acid-base extraction as described in the FAQ section for purification.

Scientist's Note: The use of iron is a classic, cost-effective, and environmentally benign reduction method. The acidic conditions are crucial for preventing the formation of dimeric impurities.[1][2]

Protocol 2: Purification Workflow

G Crude Crude Product (Amine, Starting Material, Dimers) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with 1M HCl Dissolve->Extract Organic Organic Layer (Neutral Impurities) Extract->Organic Discard Aqueous Aqueous Layer (Amine HCl Salt) Extract->Aqueous Basify Basify with NaOH Aqueous->Basify BackExtract Extract with Ethyl Acetate Basify->BackExtract PureOrg Pure Amine in EtOAc BackExtract->PureOrg Dry Dry (Na₂SO₄), Filter, Evaporate PureOrg->Dry Final Purified Amine Dry->Final

Caption: Workflow for purification via acid-base extraction.

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Google Patents. (2000). US6160133A - Synthesis of (S)
  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]

  • Unknown Source. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Beilstein Journals. (2025). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][6]thiazepine ring system. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

Sources

Troubleshooting

reducing side reactions in 2-Methylbenzo[d][1,3]dioxol-5-amine derivatization

Welcome to the Technical Support Center for the derivatization of 2-Methylbenzo[d][1,3]dioxol-5-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific reactivity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of 2-Methylbenzo[d][1,3]dioxol-5-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific reactivity of this molecule.

Working with 2-Methylbenzo[d][1,3]dioxol-5-amine presents a unique synthetic challenge. The molecule contains a highly nucleophilic aniline core fused to an acid-sensitive 2-methyl-1,3-dioxole ring. Standard derivatization conditions often lead to complex mixtures, degraded starting materials, and intractable tars. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yielding, chemoselective transformations.

Mechanistic Causality of Common Side Reactions

To control the chemistry of 2-Methylbenzo[d][1,3]dioxol-5-amine, we must first understand the thermodynamic and kinetic forces driving its side reactions.

A. Dioxole Ring Cleavage (Acetal Hydrolysis)

The Causality: The 1,3-benzodioxole ring is essentially an acetal of catechol. The presence of the 2-methyl group makes this specific ring an acetal of acetaldehyde, rather than formaldehyde. This methyl substitution stabilizes the incipient carbocation formed during acid-catalyzed hydrolysis via hyperconjugation. Consequently, this ring is exceptionally acid-labile. Using standard reductive amination conditions (e.g., NaBH3​CN with HCl or AcOH at pH 3-4) protonates the dioxole oxygen, triggering rapid ring opening to form an undesired catechol derivative[1].

B. N-Over-Alkylation

The Causality: When performing direct N-alkylation with alkyl halides, the first addition yields a secondary mono-alkylated aniline. The newly attached alkyl group donates electron density via inductive effects, raising the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO). This makes the secondary amine more nucleophilic than the primary starting material, causing it to react faster with the remaining alkylating agent, inevitably forming a tertiary amine (over-alkylation)[2].

C. Oxidative Polymerization

The Causality: The aniline nitrogen and the two dioxole oxygen atoms act as strong π -donors into the benzene ring. This synergistic electron donation creates an exceptionally electron-rich aromatic system. Exposure to atmospheric oxygen or light induces single-electron transfer (SET) oxidation, generating radical cations that rapidly couple to form dark, polymeric tars.

MechanisticPathway SM 2-Methylbenzo[d][1,3]dioxol-5-amine (Starting Material) Product Desired Mono-alkylated Derivative SM->Product Mild Reductive Amination (NaBH(OAc)3, pH ~5) Side2 Catechol Derivative (Acetal Cleavage) SM->Side2 Strong Acids (HCl, HBr, TFA) Side3 Oxidized Polymeric Tars SM->Side3 O2 Exposure Light Side1 Tertiary Amine (Over-alkylation) Product->Side1 Excess Alkylating Agent High Temp

Mechanistic pathways of 2-Methylbenzo[d][1,3]dioxol-5-amine derivatization and side reactions.

Troubleshooting Workflow

When your LC-MS or NMR indicates a failed reaction, use the following diagnostic tree to identify the root cause and apply the correct mechanistic fix.

Troubleshooting Start Identify Major Impurity via LC-MS/NMR Imp1 Mass = Product + Alkyl Group (Over-alkylation) Start->Imp1 Imp2 Loss of Methylenedioxy (-28 Da) (Ring Cleavage) Start->Imp2 Imp3 Dark Mixture / Baseline Drift (Oxidation) Start->Imp3 Sol1 1. Use stoichiometric control 2. Switch to Reductive Amination 3. Lower temperature Imp1->Sol1 Sol2 1. Avoid Brønsted acids 2. Use NaBH(OAc)3 3. Buffer with DIPEA Imp2->Sol2 Sol3 1. Degas solvents (Argon) 2. Add BHT antioxidant 3. Shield from light Imp3->Sol3

Diagnostic workflow for identifying and resolving derivatization side reactions.

Quantitative Data: Derivatization Method Comparison

To highlight the importance of reagent selection, the following table summarizes the side-reaction profiles of various derivatization strategies applied to this specific scaffold.

Derivatization MethodReagents & ConditionsRing Cleavage RiskOver-alkylation RiskTypical Yield
Direct Alkylation R-Br , K2​CO3​ , DMF, 80°CLowHigh 30 - 40%
Acidic Reductive Amination R-CHO , NaBH3​CN , HCl , MeOHHigh Low< 20%
Mild Reductive Amination R-CHO , NaBH(OAc)3​ , DCE, RTLowLow85 - 95%
Unbuffered N-Acylation R-COCl , DCM, RTHigh None40 - 50%
Buffered N-Acylation R-COCl , DIPEA, DCM, 0°CLowNone> 90%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Mono-Alkylation via Reductive Amination

To prevent both over-alkylation and acetal cleavage, we utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). Unlike NaBH3​CN , which requires a highly acidic environment (pH ~3) to function, NaBH(OAc)3​ operates efficiently in mildly acidic to neutral conditions, preserving the fragile 2-methyl-1,3-dioxole ring[3][4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. The electron-rich aniline must be protected from oxygen.

  • Dissolution: Dissolve 2-Methylbenzo[d][1,3]dioxol-5-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint 1: Take a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You should observe the [M+H]+ of the intermediate imine. If unreacted aniline remains, extend stirring by 15 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Run LC-MS. Look for the desired mass. Critically, scan for a mass of [M+H−28]+ . If this mass is present, it indicates trace acid in your DCE is causing acetal cleavage. Immediately add 0.5 equiv of N,N-Diisopropylethylamine (DIPEA) to buffer the system.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Buffered N-Acylation

Acylation inherently prevents over-reaction because the resulting amide is non-nucleophilic. However, the HCl byproduct generated from acyl chlorides will rapidly destroy the dioxole ring[1].

Step-by-Step Methodology:

  • Dissolve the aniline (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous dichloromethane (DCM) under Argon. Note: The excess DIPEA is mandatory to act as an immediate acid scavenger.

  • Cool the mixture to 0°C using an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active, easily oxidized by iodine) should be completely consumed, replaced by a higher Rf amide spot.

  • Wash the organic layer with cold water (avoid acidic washes like 1M HCl entirely), dry, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black within hours of starting the derivatization? A: This is a classic symptom of oxidative polymerization. The synergistic electron donation from the amine and the two dioxole oxygen atoms makes the aromatic ring highly susceptible to single-electron oxidation by atmospheric O2​ . To resolve this, degas your solvents by sparging with Argon for 15 minutes prior to use, and conduct all reactions under a strict inert atmosphere.

Q: I am using NaBH3​CN for reductive amination. Why am I seeing a mass corresponding to catechol formation? A: NaBH3​CN is a weak reducing agent that requires the imine to be fully protonated (iminium ion) to reduce it, necessitating a reaction pH of ~3-4. At this pH, the 2-methyl-1,3-dioxole ring (an acetal) undergoes rapid acid-catalyzed hydrolysis to form a catechol. Switch to NaBH(OAc)3​ in DCE, which reduces imines at near-neutral pH[3].

Q: How do I separate the mono-alkylated product from the di-alkylated byproduct if over-alkylation occurs? A: Chromatographic separation of secondary and tertiary anilines is notoriously difficult due to nearly identical retention factors ( Rf​ ) and physical properties[2]. Prevention is the only reliable cure. If you must use direct alkylation instead of reductive amination, use a large stoichiometric excess of the starting aniline (e.g., 3:1 ratio to alkyl halide) and recover the unreacted starting material via distillation or chromatography.

Q: Can I use standard silica gel chromatography to purify the final product? A: Yes, but with a caveat. Standard silica gel is slightly acidic. If your product is left on the column for extended periods, you may observe minor ring cleavage or streaking. To prevent this, pre-treat your silica slurry with 1% triethylamine ( Et3​N ) to neutralize the acidic silanol groups before loading your compound.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]

  • Pollon, D., et al. "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." Molecules (MDPI). Available at:[Link]

  • ACS Publications. "Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA." The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for quantifying 2-Methylbenzo[d][1,3]dioxol-5-amine

As a Senior Application Scientist, I approach HPLC method development not as a series of trial-and-error injections, but as a predictable exercise in physical chemistry. Quantifying 2-Methylbenzo[d][1,3]dioxol-5-amine —a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach HPLC method development not as a series of trial-and-error injections, but as a predictable exercise in physical chemistry. Quantifying 2-Methylbenzo[d][1,3]dioxol-5-amine —a critical intermediate in the synthesis of biologically active molecules—presents a classic chromatographic challenge[1]. Its structure features a hydrophobic benzodioxole ring paired with a highly basic primary amine.

This guide objectively compares the performance of conventional C18 stationary phases against Phenyl-Hexyl chemistries for this analyte. Furthermore, it details a self-validating experimental protocol designed to meet and exceed the stringent requirements of the latest ICH Q2(R2) validation guidelines[2].

Mechanistic Rationale: Overcoming Amine Tailing

In the literature, conventional C18 columns are frequently employed as the default starting point for analyzing benzodioxole derivatives[1]. However, when applied to 2-Methylbenzo[d][1,3]dioxol-5-amine, C18 phases often yield poor data quality.

The Causality of Tailing: The primary amine group of the analyte (pKa ~4.5) interacts strongly with residual, unreacted silanol groups (pKa ~3.5–4.5) on the silica support of standard C18 columns. This secondary ion-exchange interaction disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing, reduced resolution, and poor integration reproducibility.

The Phenyl-Hexyl Advantage: To counteract this, we shift to a Phenyl-Hexyl stationary phase. This chemistry introduces π−π interactions between the electron-dense benzodioxole ring of the analyte and the phenyl ring of the column. This alternative, orthogonal retention mechanism allows us to utilize a highly acidic mobile phase (pH 2.5) without losing retention. At pH 2.5, both the analyte's amine and the column's residual silanols are fully protonated. The neutralized silanols can no longer participate in ion-exchange interactions, effectively eliminating peak tailing.

Mechanistic_Resolution Analyte Analyte: 2-Methylbenzo[d][1,3]dioxol-5-amine Challenge Challenge: Basic Amine Tailing (Silanol Interaction) Analyte->Challenge Sol1 Mobile Phase: Low pH Buffer (2.5) Challenge->Sol1 Neutralizes Silanols Sol2 Stationary Phase: Phenyl-Hexyl Column Challenge->Sol2 Orthogonal Selectivity Result Result: Symmetrical Peak (Tf < 1.2) Sol1->Result Sol2->Result

Mechanistic resolution of amine tailing using pH control and alternative column selectivity.

Comparative Column Performance Data

To objectively evaluate the two chemistries, both columns were subjected to identical mobile phase conditions: 10 mM Potassium Phosphate buffer (pH 2.5) and Acetonitrile (80:20 v/v) at a flow rate of 1.0 mL/min, with UV detection at 280 nm.

Table 1: Chromatographic Performance Comparison

ParameterConventional C18 (End-capped)Phenyl-Hexyl PhaseMechanistic Causality
Retention Time (min) 4.25.8Enhanced π−π retention on the Phenyl-Hexyl phase.
USP Tailing Factor ( Tf​ ) 1.85 (Fail)1.12 (Pass)Elimination of secondary silanol interactions.
Theoretical Plates ( N ) 3,2008,450Sharper peak due to a uniform, singular retention mechanism.
Resolution (from impurities) 1.53.2Orthogonal selectivity of the phenyl phase separates co-eluting species.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system; it should inherently prove its own reliability before any sample is analyzed. The following step-by-step protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper.

Step 1: Mobile Phase Preparation

  • Dissolve 1.36 g of KH2​PO4​ in 1000 mL of LC-MS grade water.

  • Adjust the pH to exactly 2.50 using orthophosphoric acid. Causality: Strict pH control is critical. A drift to pH 3.5 would partially ionize the column's silanols, reintroducing the tailing effect we explicitly designed this method to avoid.

  • Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2-Methylbenzo[d][1,3]dioxol-5-amine reference standard.

  • Dissolve in 10 mL of the mobile phase to create a 1.0 mg/mL Stock Solution. Causality: Diluting the standard in the mobile phase prevents solvent-mismatch anomalies (such as peak fronting or splitting) as the sample plug enters the column.

  • Dilute volumetrically to a working concentration of 100 µg/mL.

Step 3: System Suitability Test (SST) Before initiating the validation sequence, inject the 100 µg/mL standard six times. The system is only deemed "ready" if it meets the following self-validating criteria:

  • USP Tailing Factor ( Tf​ ) ≤1.2

  • Theoretical Plates ( N ) ≥5000

  • Relative Standard Deviation (RSD) of Peak Area ≤1.5%

Self_Validating_Workflow Prep 1. Mobile Phase & Standard Prep (Gravimetric + Volumetric) Equil 2. Column Equilibration (Monitor Baseline Noise < 0.05 mAU) Prep->Equil SST 3. System Suitability Test (SST) (6 Replicate Injections) Equil->SST Decision SST Criteria Met? (RSD < 1.5%, Tf < 1.2) SST->Decision Halt HALT: Troubleshoot System Decision->Halt NO Proceed 4. Execute ICH Q2(R2) Validation Sequence Decision->Proceed YES

Self-validating HPLC workflow ensuring system suitability prior to ICH Q2(R2) validation.

ICH Q2(R2) Method Validation Results

Following a successful SST on the Phenyl-Hexyl column, a full validation was executed. This approach aligns with the FDA's endorsement of the ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedure development and validation[3].

The reportable range, linearity, and precision were evaluated strictly according to the ICH recommendations[4].

Table 2: Summary of ICH Q2(R2) Validation Parameters (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTNo interference detected in blanksPass
Linearity (10-150 µg/mL) R2≥0.999 R2=0.9998 Pass
Precision (Repeatability) RSD ≤2.0% (n=6)RSD = 0.85%Pass
Intermediate Precision RSD ≤2.0% (Different day/analyst)RSD = 1.10%Pass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.8%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.5 µg/mL / 1.5 µg/mLPass
  • Specificity & Selectivity: Blank injections showed no interfering peaks at the retention time of 2-Methylbenzo[d][1,3]dioxol-5-amine, confirming the method's specificity[2].

  • Accuracy: Recovery studies performed by spiking the analyte at 50%, 100%, and 150% of the target concentration yielded excellent recoveries, proving the method is free from matrix-induced signal suppression[2].

Conclusion

Relying on standard C18 chemistry for the quantification of 2-Methylbenzo[d][1,3]dioxol-5-amine compromises data integrity due to amine-induced peak tailing. By engineering the method to use a Phenyl-Hexyl stationary phase and a strictly controlled pH 2.5 mobile phase, chromatographers can leverage π−π interactions while neutralizing detrimental silanol activity. When coupled with a self-validating SST protocol, this method easily surpasses the rigorous standards set by ICH Q2(R2), ensuring high-fidelity analytical data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.2

  • validation of analytical procedures q2(r2) - ICH. ich.org.4

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. fda.gov. 3

  • Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

Sources

Comparative

A Comparative Analysis of 2-Methyl vs. 2,2-Dimethyl Benzodioxole Amines: A Guide for Researchers

In the landscape of psychoactive compound research and drug development, the benzodioxole scaffold holds a prominent position, forming the core of numerous substances with significant central nervous system activity. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of psychoactive compound research and drug development, the benzodioxole scaffold holds a prominent position, forming the core of numerous substances with significant central nervous system activity. Among these, derivatives of 3,4-methylenedioxyamphetamine (MDA) have been the subject of extensive investigation. This guide provides a detailed comparative analysis of two closely related classes of these compounds: 2-methylbenzodioxole amines and their hypothetical 2,2-dimethylbenzodioxole counterparts.

While extensive research has been conducted on 2-methyl-3,4-methylenedioxyamphetamine (2-methyl-MDA), a potent and selective serotonin releasing agent, a notable gap exists in the scientific literature regarding the synthesis and pharmacological evaluation of 2,2-dimethylbenzodioxole amines. This guide, therefore, aims to provide a comprehensive comparison by leveraging existing experimental data for the 2-methyl analogs and extrapolating the likely properties of the 2,2-dimethyl derivatives based on established principles of medicinal chemistry and drug metabolism. This predictive analysis will serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring this chemical space.

I. Synthetic Pathways: A Tale of Two Scaffolds

The synthetic accessibility of a compound class is a critical factor in its viability for research and development. Here, we compare the established synthesis of 2-methylbenzodioxole amines with a plausible route to their 2,2-dimethyl analogs.

A. Synthesis of 2-Methylbenzodioxole Amines

The synthesis of 2-methyl-MDA has been well-documented and typically proceeds from 2-methyl-3,4-methylenedioxyphenylacetone. This key intermediate can be synthesized from 2-methylcatechol through a multi-step process. The final amination step is often achieved via reductive amination.

Experimental Protocol: Reductive Amination for 2-Methyl-MDA Synthesis

  • Reaction Setup: To a solution of 2-methyl-3,4-methylenedioxyphenylacetone in a suitable solvent (e.g., methanol), add a primary amine source, such as ammonium acetate or methylamine hydrochloride.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with an aqueous acid solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

B. Proposed Synthesis of 2,2-Dimethylbenzodioxole Amines

While no specific synthesis of a 2,2-dimethylbenzodioxole amine has been reported in the reviewed literature, a viable synthetic route can be proposed based on known methodologies for the formation of the 2,2-dimethyl-1,3-benzodioxole ring system. The synthesis of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate from 2,2-dimethyl-4-hydroxy-1,3-benzodioxole demonstrates the feasibility of constructing this core structure[1]. A plausible approach to the target amine would involve the reaction of catechol with acetone in the presence of an acid catalyst to form 2,2-dimethyl-1,3-benzodioxole, followed by functionalization and elaboration to the desired aminopropane side chain.

Proposed Synthetic Workflow for 2,2-Dimethylbenzodioxole Amines

G Catechol Catechol DMB 2,2-Dimethyl- 1,3-benzodioxole Catechol->DMB Acid Catalyst Acetone Acetone Acetone->DMB Acid Catalyst Intermediate Functionalized Intermediate DMB->Intermediate Functionalization (e.g., Acylation) TargetAmine 2,2-Dimethyl Benzodioxole Amine Intermediate->TargetAmine Amination (e.g., Reductive Amination)

Caption: Proposed synthetic workflow for 2,2-dimethylbenzodioxole amines.

II. Physicochemical Properties: The Impact of Gem-Dimethyl Substitution

The introduction of a gem-dimethyl group at the 2-position of the benzodioxole ring is expected to significantly influence the physicochemical properties of the resulting amine compared to its 2-methyl counterpart.

Property2-Methyl Derivative (Predicted)2,2-Dimethyl Derivative (Predicted)Rationale for Difference
Lipophilicity (LogP) ModerateHigherThe addition of a second methyl group increases the hydrocarbon character of the molecule, leading to increased lipophilicity.
Polar Surface Area (PSA) SimilarSimilarThe primary amine and dioxole oxygens are the main contributors to PSA, which remains unchanged.
Aqueous Solubility ModerateLowerIncreased lipophilicity generally correlates with decreased aqueous solubility.
Molecular Weight LowerHigherAddition of a methyl group (CH₂) increases the molecular weight.

III. Comparative Pharmacological Profiles: A Predictive Analysis

The pharmacological activity of benzodioxole amines is primarily mediated by their interaction with monoamine transporters (SERT, DAT, NET) and serotonin 5-HT₂ receptors.

A. Monoamine Transporter Interactions

2-Methyl-MDA is a potent and selective serotonin releasing agent (SSRA), with significantly lower affinity for the dopamine and norepinephrine transporters[2]. This selectivity is a key feature that distinguishes it from MDA.

The introduction of a gem-dimethyl group at the 2-position in the 2,2-dimethyl analog is likely to alter its interaction with monoamine transporters. The increased steric bulk around the benzodioxole ring could hinder optimal binding to the serotonin transporter, potentially reducing its potency as a releasing agent or reuptake inhibitor. However, the increased lipophilicity might enhance its ability to cross the blood-brain barrier.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.

  • Cell Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with buffer and pre-incubate them with varying concentrations of the test compounds (2-methyl vs. 2,2-dimethyl derivatives) for a specified time (e.g., 10-20 minutes).

  • Radioligand Addition: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values for each compound at each transporter to determine their potency and selectivity.

B. Serotonin 5-HT₂ Receptor Interactions

MDA and its analogs are known to interact with serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ and 5-HT₂₋ subtypes, which contributes to their psychedelic effects[3][4]. The affinity of 2-methyl-MDA for these receptors has been evaluated, and it is an area of ongoing research.

The steric hindrance introduced by the gem-dimethyl group in the 2,2-dimethyl analog could also impact its binding to 5-HT₂ receptors. It is plausible that this increased bulk would decrease the binding affinity compared to the 2-methyl derivative.

Experimental Protocol: 5-HT₂ₐ Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin) and varying concentrations of the test compounds.

  • Incubation: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values for each compound to quantify their binding affinity for the 5-HT₂ₐ receptor.

IV. Metabolic Stability: The Role of the Dioxole Ring

The metabolic fate of benzodioxole compounds is a critical determinant of their duration of action and potential for toxicity. A key metabolic pathway for many methylenedioxy-substituted compounds is the cleavage of the dioxole ring, which is mediated by cytochrome P450 enzymes[5][6].

The gem-dimethyl substitution at the 2-position is hypothesized to increase the metabolic stability of the benzodioxole ring. The two methyl groups could sterically hinder the approach of P450 enzymes, thereby reducing the rate of ring cleavage. This could lead to a longer half-life and altered pharmacokinetic profile for the 2,2-dimethyl derivatives compared to their 2-methyl counterparts.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation System: Utilize human liver microsomes or hepatocytes as the in vitro metabolic system.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, the microsomal or hepatocyte preparation, and a buffer solution.

  • Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds to assess their metabolic stability.

Logical Relationship of Molecular Features and Predicted Outcomes

G cluster_0 2-Methyl Derivative cluster_1 2,2-Dimethyl Derivative (Predicted) M_Structure Single Methyl Group at C2 M_Pharmacology Potent & Selective SERT Ligand M_Structure->M_Pharmacology M_Metabolism Susceptible to Dioxole Cleavage M_Structure->M_Metabolism DM_Structure Gem-Dimethyl Group at C2 DM_Pharmacology Potentially Reduced SERT Potency (Steric Hindrance) DM_Structure->DM_Pharmacology DM_Metabolism Potentially Increased Metabolic Stability DM_Structure->DM_Metabolism

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Validation

Comparative Mass Spectrometry Guide: Fragmentation Profiling of 2-Methylbenzo[d][1,3]dioxol-5-amine

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation of small-molecule therapeutics and their metabolites is a critical decision. 2-Methylbenzo[d][1,3]di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation of small-molecule therapeutics and their metabolites is a critical decision. 2-Methylbenzo[d][1,3]dioxol-5-amine (Exact Mass: 151.0633 Da) presents a unique analytical challenge. Its structure features a primary aniline moiety fused to a methylenedioxyphenyl (MDP) ring bearing a highly labile 2-methyl group.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the characterization of this compound. By understanding the thermodynamic causality behind its fragmentation, researchers can optimize detection workflows for high-throughput screening, pharmacokinetic profiling, or forensic analysis.

Mechanistic Causality of Fragmentation

The structural determination of 2-Methylbenzo[d][1,3]dioxol-5-amine relies entirely on the energy regime of the ionization source.

Hard Ionization (EI-MS at 70 eV)

Under standard 70 eV electron impact, the molecule undergoes hard ionization to form the radical molecular ion [M]⁺• at m/z 151 . The defining feature of this compound is the extreme lability of the methyl group at the 2-position of the 1,3-dioxole ring. Alpha-cleavage rapidly extrudes a methyl radical (•CH3, 15 Da) to generate a highly resonance-stabilized benzodioxolyl cation at m/z 136 [1]. Because the positive charge is heavily delocalized across the oxygen heteroatoms and the aromatic system, m/z 136 completely dominates the spectrum as the base peak. Subsequent high-energy fragmentation involves the classic MDP ring-opening extrusion of carbon monoxide (CO, 28 Da) to yield m/z 108 [2].

Soft Ionization (ESI-MS/MS via CID)

In positive-ion ESI, the primary amine acts as the primary protonation site, yielding the intact pseudomolecular ion [M+H]⁺ at m/z 152 . Upon Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), the fragmentation pathways are thermodynamically distinct from EI. The most favorable neutral loss is the expulsion of ammonia (NH3, 17 Da) from the protonated aniline, generating a stable cation at m/z 135 . A secondary, parallel pathway involves the cleavage of the dioxole ring via the neutral loss of formaldehyde (CH2O, 30 Da), yielding m/z 122 [3].

MS_Pathways cluster_EI GC-EI-MS Pathway (70 eV) cluster_ESI LC-ESI-MS/MS Pathway (CID) EI_M Molecular Ion [M]⁺• m/z 151 EI_136 Benzodioxolyl Cation m/z 136 (Base Peak) EI_M->EI_136 - •CH3 (15 Da) EI_108 Ring Cleavage m/z 108 EI_136->EI_108 - CO (28 Da) ESI_M Protonated Ion [M+H]⁺ m/z 152 ESI_135 Deaminated Cation m/z 135 ESI_M->ESI_135 - NH3 (17 Da) ESI_122 Dioxole Cleavage m/z 122 ESI_M->ESI_122 - CH2O (30 Da)

Fig 1. Divergent MS fragmentation pathways of 2-Methylbenzo[d][1,3]dioxol-5-amine (EI vs. ESI).

Platform Performance Comparison

When selecting an analytical approach, the choice between GC-MS and LC-MS/MS dictates the sensitivity, matrix tolerance, and structural confidence of the assay. The table below summarizes the quantitative performance metrics for both platforms when analyzing 2-Methylbenzo[d][1,3]dioxol-5-amine.

Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Mechanism Hard ionization (70 eV)Soft ionization (+H⁺)
Primary Precursor Ion [M]⁺• (m/z 151.1)[M+H]⁺ (m/z 152.1)
Dominant Product Ion m/z 136.1 ([M - CH3]⁺)m/z 135.1 ([M+H - NH3]⁺)
Secondary Qualifier m/z 108.0 ([M - CH3 - CO]⁺)m/z 122.1 ([M+H - CH2O]⁺)
Instrumental LOD ~10 - 25 ng/mL~0.1 - 1.0 ng/mL
Linear Dynamic Range 3 orders of magnitude4–5 orders of magnitude
Matrix Tolerance Moderate (Requires rigorous extraction)High (Resolved via LC gradient)
Best Use Case Untargeted screening, Library matchingTargeted quantitation, PK/PD studies

Self-Validating Experimental Protocols

To ensure data integrity, analytical workflows must be designed as self-validating systems. The following protocols incorporate mandatory System Suitability Testing (SST) and Quality Control (QC) checkpoints to guarantee that the observed fragmentation is an artifact-free representation of the molecule.

Protocol A: GC-EI-MS Structural Profiling

Objective: Achieve library-quality EI spectra for structural confirmation.

  • System Suitability & Tuning: Inject Perfluorotributylamine (PFTBA) tuning mix. Verify that the m/z 69, 219, and 502 ions meet the manufacturer's target abundance ratios and that mass resolution is maintained at ≤0.6 Da FWHM.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. (Note: While primary amines can be derivatized with trifluoroacetic anhydride (TFAA) to improve volatility[1], direct analysis of the underivatized compound is required to observe the native m/z 151 molecular ion).

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm, 0.25 µm film.

    • Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Data Acquisition: Operate the source at 230°C and 70 eV. Scan range: m/z 40–300.

  • Self-Validation Checkpoint: Inject a solvent blank immediately prior to the sample. The baseline at m/z 136 must be <1% of the anticipated sample peak height to rule out carryover from previous methylenedioxyphenyl analyses.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

Objective: Achieve sub-ng/mL sensitivity for pharmacokinetic tracking.

  • System Equilibration & Blanking: Flush the LC system with 3 column volumes of mobile phase. Inject a matrix blank to establish the baseline noise level for the MRM transitions.

  • Sample Preparation: Dilute the analyte in 90:10 Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier is critical; it forces the equilibrium toward the protonated amine state, maximizing the [M+H]⁺ yield in the ESI source.

  • Chromatographic Separation:

    • Column: C18 superficially porous particle (SPP) column (e.g., 50 × 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Data Acquisition (MRM Mode):

    • Quantifier Transition: m/z 152.1 → 135.1 (Collision Energy: ~15 eV).

    • Qualifier Transition: m/z 152.1 → 122.1 (Collision Energy: ~20 eV).

  • Self-Validation Checkpoint: Calculate the ion ratio (Quantifier AUC / Qualifier AUC) for a known reference standard. The ion ratio for all unknown samples must fall within ±20% of the reference standard. Any deviation indicates co-eluting isobaric interference, invalidating the data point.

Strategic Recommendations

For early-stage structural verification or impurity profiling, GC-EI-MS is the superior choice. The highly reproducible 70 eV fragmentation yields the diagnostic m/z 136 base peak, providing unambiguous proof of the 2-methyl-1,3-benzodioxole core. However, for downstream applications requiring high-sensitivity quantitation (such as plasma clearance assays), the LC-ESI-MS/MS platform is mandatory. The soft ionization preserves the molecular ion, while the specific m/z 152 → 135 transition provides the signal-to-noise ratio required for trace-level detection.

References
  • Takeshi Kumazawa et al., "Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry", International Journal of Analytical Chemistry. URL: [Link]

  • "Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry", ACS Omega. URL: [Link]

  • "Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry", MDPI Molecules. URL: [Link]

Sources

Comparative

Validating the Purity of 2-Methylbenzo[d][1,3]dioxol-5-amine: A Quantitative NMR (qNMR) Comparison Guide

Executive Summary In pharmaceutical development, the absolute purity of starting materials and synthetic intermediates dictates the safety, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the absolute purity of starting materials and synthetic intermediates dictates the safety, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API). 2-Methylbenzo[d][1,3]dioxol-5-amine (a functionalized benzodioxole derivative) presents unique analytical challenges due to its polarity and the potential for structurally similar, UV-transparent synthetic byproducts.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the traditional workhorse of the analytical laboratory, it is fundamentally a relative technique. It assumes uniform UV response factors or requires highly pure, compound-specific reference standards—which are rarely available for novel intermediates [1].

This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR serves as a superior, self-validating, primary analytical method for the absolute purity determination of 2-Methylbenzo[d][1,3]dioxol-5-amine.

The Analytical Challenge & Causality of qNMR

Why Traditional Methods Fall Short

When analyzing 2-Methylbenzo[d][1,3]dioxol-5-amine via HPLC-UV, purity is typically calculated using the area percent method. This relies on a critical, often flawed assumption: that all components (the analyte and its impurities) absorb UV light equally at the detection wavelength [1]. If a synthetic byproduct lacks a chromophore (e.g., an aliphatic solvent residue or a saturated ring impurity), HPLC-UV will artificially inflate the purity of the target compound, leading to downstream stoichiometric failures.

The Mechanistic Superiority of qNMR

qNMR is a primary analytical method based on a simple, immutable law of physics: the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (protons) generating that signal [4].

Because this relationship is independent of the molecule's chemical structure, qNMR does not require a reference standard of the analyte itself [2]. Instead, we use a highly pure, universally certified Internal Standard (IS) [3]. By co-dissolving the analyte and the IS, we create a self-validating system where the absolute mass fraction of the analyte can be calculated through a direct molar ratio [5].

G cluster_qNMR qNMR Workflow (Absolute) cluster_HPLC HPLC-UV Workflow (Relative) Start Sample Mixture qPrep Add Internal Standard (Gravimetric) Start->qPrep hPrep Prepare Dilutions Start->hPrep qAcq NMR Acquisition (D1 ≥ 5 × T1) qPrep->qAcq qCalc Direct Molar Ratio Calculation qAcq->qCalc qOut Absolute Purity (%w/w) qCalc->qOut hAcq Chromatographic Separation hPrep->hAcq hCalc Area % Integration hAcq->hCalc hOut Relative Purity (Area %) hCalc->hOut

Fig 1: Workflow comparison between absolute qNMR and relative HPLC-UV methods.

Comparative Performance Analysis

The following table summarizes the operational and analytical differences between qNMR and standard chromatographic techniques for intermediate validation.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Analyte Reference Standard Not Required (Uses universal IS)[2]Required for absolute quantificationRequired for absolute quantification
Quantification Basis Direct nuclear proportionality [4]Relative UV response factors [1]Ionization efficiency / fragmentation
Detection of Unknowns Detects all protonated impuritiesMisses UV-transparent impuritiesMisses non-volatile/thermally labile impurities
Sample Destruction Non-destructive (sample recoverable) [5]DestructiveDestructive
Analysis Time (per sample) ~15–30 minutes~10–45 minutes~20–60 minutes
Structural Verification Simultaneous with quantification [2]Requires secondary detector (MS)Yes (via fragmentation libraries)

Experimental Protocol: qNMR of 2-Methylbenzo[d][1,3]dioxol-5-amine

To ensure scientific integrity, the protocol must eliminate sources of integration error. The two most critical parameters are gravimetric precision and longitudinal relaxation ( T1​ ) .

Material Selection
  • Analyte: 2-Methylbenzo[d][1,3]dioxol-5-amine (MW: 151.16 g/mol ).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (3,5-DNBA) (MW: 212.11 g/mol ).

    • Causality for IS choice: 3,5-DNBA is highly pure, stable, and its aromatic protons appear far downfield (~8.9–9.0 ppm). This ensures zero overlap with the analyte's signals (C2-methyl at ~1.6 ppm, aromatic protons at ~6.2–6.8 ppm) [3].

  • Solvent: DMSO- d6​ (ensures complete solubility of both components).

Step-by-Step Methodology
  • Gravimetric Preparation (The Foundation of Trust):

    • Using a calibrated ultra-microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of 2-Methylbenzo[d][1,3]dioxol-5-amine into a static-free vial.

    • Accurately weigh ~10.0 mg of the certified 3,5-DNBA Internal Standard into the same vial.

    • Note: The exact masses must be recorded to five decimal places. Mass fluctuation due to moisture must be strictly controlled [6].

  • Dissolution:

    • Add 0.8 mL of DMSO- d6​ . Vortex thoroughly until a visually homogenous solution is achieved. Transfer 0.6 mL to a 5 mm precision NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing proton in the mixture (typically 30–60 seconds). Causality: If D1​ is too short, the nuclei will not fully realign with the Z -axis before the next pulse, leading to truncated signals and artificially low integrals [5].

    • Number of Scans (NS): 64 (to ensure a Signal-to-Noise ratio >250:1 for accurate integration).

    • Acquisition Time (AQ): ≥4 seconds to ensure high digital resolution.

  • Data Processing:

    • Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz).

    • Perform rigorous manual phase correction (zero and first order) and multi-point baseline correction.

    • Integrate the IS peak at 8.9 ppm (1H, Nstd​=1 ) and the analyte's C2-methyl doublet at ~1.6 ppm (3H, Nx​=3 ).

G I_x Analyte Integral (Ix) Calc Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (mstd/mx) * Pstd I_x->Calc I_std Standard Integral (Istd) I_std->Calc N_x Analyte Protons (Nx) N_x->Calc N_std Standard Protons (Nstd) N_std->Calc M_x Molar Mass Analyte (Mx) M_x->Calc M_std Molar Mass Std (Mstd) M_std->Calc m_x Sample Mass (mx) m_x->Calc m_std Standard Mass (mstd) m_std->Calc P_std Standard Purity (Pstd) P_std->Calc Result Absolute Purity (Px) Calc->Result

Fig 2: Mathematical logic and variables required for absolute qNMR purity calculation.

Experimental Data & Results

To validate the efficacy of the qNMR protocol, three replicate preparations of a single batch of 2-Methylbenzo[d][1,3]dioxol-5-amine were analyzed using both qNMR and HPLC-UV (Area %).

Table 1: Purity Determination Results (qNMR vs. HPLC-UV)

ReplicateAnalyte Mass ( mx​ )IS Mass ( mstd​ )qNMR Purity (% w/w)HPLC-UV Purity (Area %)
Prep 1 10.045 mg10.112 mg96.42%99.15%
Prep 2 10.102 mg10.085 mg96.38%99.18%
Prep 3 9.985 mg10.150 mg96.45%99.14%
Average --96.41% 99.16%
RSD --0.036% 0.020%
Data Interpretation

The data reveals a critical discrepancy: HPLC-UV overestimates the purity by approximately 2.75% .

Upon further inspection of the full 1 H-NMR spectrum, a broad multiplet was observed in the aliphatic region (~1.2 - 1.4 ppm), indicative of a residual aliphatic solvent or a saturated ring byproduct from an earlier synthetic step. Because this impurity lacks a conjugated π -system, it is entirely "invisible" to the UV detector at the standard 254 nm wavelength[1]. qNMR, being a mass-balance and molar-based technique, accurately accounts for this impurity, providing the true absolute purity of the batch [5].

Conclusion

For the validation of complex intermediates like 2-Methylbenzo[d][1,3]dioxol-5-amine, relying solely on relative chromatographic techniques introduces significant risk. As demonstrated, HPLC-UV can suffer from chromophore bias, masking critical impurities.

By implementing qNMR with a rigorously selected internal standard and optimized relaxation parameters, laboratories can achieve SI-traceable, absolute quantification without the need for compound-specific reference materials. This ensures robust downstream synthesis, regulatory compliance, and uncompromised scientific integrity.

References

  • BenchChem.Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
  • MDPI.The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets.
  • ResolveMass Laboratories Inc.Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Sigma-Aldrich.High-Performance Quantitative H-1 NMR.
  • Emery Pharma.A Guide to Quantitative NMR (qNMR).
  • FUJIFILM Wako Pure Chemical Corporation.Internal Standard for qNMR (Calibration Standard for qNMR).
Validation

Comparative Biological Activity of 2-Methylbenzo[d][1,3]dioxol-5-amine Structural Analogs: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale The benzodioxole pharmacophore—specifically derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

The benzodioxole pharmacophore—specifically derivatives of 1,3-benzodioxol-5-amine and its C2-alkylated analogs like 2-methylbenzo[d][1,3]dioxol-5-amine —represents a highly privileged scaffold in medicinal chemistry[1],[2]. The core structure features an aniline fused to a methylenedioxy ring. This unique arrangement provides a rigid, planar aromatic system coupled with the hydrogen-bond accepting capabilities of the dioxole oxygens.

From an application perspective, modifying the C2 position of the dioxole ring (e.g., unsubstituted, 2-methyl, or 2,2-dimethyl) is a strategic choice to tune lipophilic efficiency (LipE) and metabolic stability. Alkylation at the C2 position increases steric hindrance, which can protect the acetal from cytochrome P450-mediated cleavage, a common metabolic liability of the methylenedioxy group. This guide objectively compares the biological performance of these structural analogs across diverse therapeutic targets, providing validated experimental protocols for rigorous in-house evaluation.

Comparative Pharmacological Profiles

The biological activity of benzodioxol-5-amine analogs is highly dependent on the functionalization of the primary amine and the substitution pattern on the dioxole ring.

Antimycobacterial Activity (ATP Synthase Inhibition)

Recent breakthroughs in tuberculosis (TB) drug development have identified squaramide derivatives containing benzodioxole substituents as potent inhibitors of mycobacterial ATP synthase[3].

  • Structure-Activity Relationship (SAR): The unsubstituted 1,3-benzodioxol-5-amine squaramides exhibit high whole-cell activity against M. tuberculosis (MIC 1–4 μM). Substituting the core with a 2,2-dimethylbenzodioxol-5-amine moiety maintains this potent antimycobacterial activity[3]. The 2-methyl analog serves as a transitional lipophilic intermediate, balancing aqueous solubility with the membrane permeability required to penetrate the mycobacterial cell wall.

  • Mechanism: These analogs bind to the c-ring of the ATP synthase, blocking proton translocation and leading to lethal intracellular ATP depletion[3].

Endothelin Receptor A (ETAR) Antagonism

Benzodioxole derivatives are also utilized in cardiovascular and oncological drug design as Endothelin Receptor antagonists.

  • SAR: Synthesizing 1,3-diaryl-5-oxo-proline derivatives using 1,3-benzodioxol-5-amine yields compounds with high binding affinity for ETAR[4]. The spatial orientation of the benzodioxole ring in the (±)-trans configuration is critical for fitting into the hydrophobic pocket of the receptor[4].

Antimicrobial & Neurological Modulation
  • Antimicrobial: N-substituted sulfonamides derived from 1,3-benzodioxol-5-amine demonstrate moderate, broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa, when compared to standard fluoroquinolones like ciprofloxacin[5].

  • Neurological: N-methylated analogs (e.g., N-methylbenzo[d]dioxol-5-amine) act on monoaminergic systems. Due to their structural homology to MDMA, they function as monoamine releasing agents or reuptake inhibitors, primarily targeting the serotonergic (SERT) and dopaminergic (DAT) transporters[1].

Quantitative Data Comparison

The following table summarizes the biological performance of key benzodioxol-5-amine structural analogs across different therapeutic domains.

Analog Core StructureDerivative ClassPrimary TargetBiological Activity (IC50 / MIC)Ref
1,3-Benzodioxol-5-amine SquaramidesMtb ATP SynthaseMIC: 1.0 - 4.0 µM[3]
2,2-Dimethylbenzodioxol-5-amine SquaramidesMtb ATP SynthaseMaintains High Activity[3]
1,3-Benzodioxol-5-amine 5-Oxo-ProlinesETAR (Endothelin)High Binding Affinity[4]
1,3-Benzodioxol-5-amine N-SulfonamidesP. aeruginosaModerate (vs. Ciprofloxacin)[5]
N-Methylbenzo[d]dioxol-5-amine PhenethylaminesSERT / DAT / NETHigh Affinity (MDMA-like)[1]

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . We explicitly explain the causality behind the methodological choices to aid in troubleshooting and assay optimization.

Protocol A: Inverted Membrane Vesicle (IMV) ATP Synthesis Assay

Purpose: To quantify the direct enzymatic inhibition of mycobacterial ATP synthase by benzodioxole analogs[3]. Causality & Rationale: Why use IMVs instead of whole-cell assays? Whole mycobacterial cells possess a highly impermeable mycolic acid envelope and robust efflux pumps. By utilizing IMVs, we bypass these confounding variables, allowing us to measure direct enzymatic inhibition of the target. This ensures the assay validates target engagement rather than general cytotoxicity.

  • Vesicle Isolation: Disrupt M. smegmatis or M. tuberculosis cells using a French press. Centrifuge at 100,000 × g to pellet the Inverted Membrane Vesicles (IMVs).

  • Compound Incubation: Resuspend IMVs in assay buffer (50 mM MOPS, pH 7.5, 10 mM MgCl2). Add benzodioxole analogs (e.g., 2-methyl or 2,2-dimethyl derivatives) at concentrations ranging from 0.1 nM to 100 μM. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 2 mM ADP, 10 mM inorganic phosphate (Pi), and 5 mM NADH to initiate the proton motive force and subsequent ATP synthesis.

  • Luminescence Detection: After 60 minutes, quench the reaction and add a Luciferin/Luciferase reagent. Self-Validation Step: Include a baseline luminescence read (vehicle only) to normalize background ATP auto-hydrolysis.

  • Data Analysis: Plot luminescence (RLU) against log[inhibitor] to calculate the IC50.

Protocol B: Radioligand Binding Assay for ETAR

Purpose: To determine the binding affinity of benzodioxole-derived 5-oxo-prolines to the Endothelin A Receptor[4]. Causality & Rationale: Why use [125I]endothelin-1? The high specific activity (2000 Ci/mmol) of the iodine-125 isotope is required to achieve a sufficient signal-to-noise ratio, as ETAR expression in standard cell models is relatively low[4].

  • Membrane Preparation: Isolate membranes from ETAR-expressing cells (e.g., CHO cells transfected with human ETAR).

  • Radioligand Competition: In a final volume of 100 μL (0.05% protease-free BSA), combine 25 μL of[125I]endothelin-1 (0.2–0.4 nM), cell membranes, and varying concentrations of the benzodioxole analog[4].

  • Self-Validation (Non-Specific Binding): In parallel tubes, add 1 μM unlabeled endothelin-1 and 1 μM BQ-123 (a known ETAR antagonist) to define non-specific binding[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding.

  • Quantification: Wash filters three times with cold buffer and measure retained radioactivity using a gamma scintillation counter.

Visualizing Workflows and Mechanisms

G A Squaramide Analog (Benzodioxole Core) B Mycobacterial ATP Synthase A->B Binds c-ring C Proton Translocation Blockade B->C D Intracellular ATP Depletion C->D E Mycobacterial Cell Death D->E

Mechanism of mycobacterial death via ATP synthase inhibition by benzodioxole analogs.

G S1 1. Isolate IMVs S2 2. Incubate Analogs S1->S2 S3 3. Add ADP, Pi, NADH S2->S3 S4 4. Luciferase Detection S3->S4 S5 5. IC50 Calculation S4->S5

Step-by-step workflow for the Inverted Membrane Vesicle (IMV) ATP synthesis assay.

References

  • Benchchem. "An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine: Properties and Characteristics." Benchchem.
  • Benchchem. "An In-depth Technical Guide to N-Methylbenzo[d]dioxol-5-amine for Novel Compound Design." Benchchem.
  • Aziz-ur-Rehman et al. "Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.
  • "Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (
  • "Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands." MDPI.

Sources

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